molecular formula C9H13ClFNO B1440585 (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1149383-12-9

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B1440585
CAS No.: 1149383-12-9
M. Wt: 205.66 g/mol
InChI Key: PFGPYFQNNQZFTB-RGMNGODLSA-N
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Description

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPYFQNNQZFTB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681089
Record name (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149383-12-9
Record name (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

[1][2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl Core Challenge: Establishing the (S)-stereocenter at the benzylic position in the presence of a sterically crowding ortho-fluoro substituent.[1][2] Starting Material: 2'-Fluoro-4'-methoxyacetophenone (CAS: 74457-86-6).[1][3]

Strategic Routes
  • Pathway A (Chemical): Diastereoselective reductive amination using (S)-tert-butanesulfinamide (Ellman’s Auxiliary).[1][2][4] This is the preferred route for gram-scale synthesis due to predictable stereochemistry and no requirement for enzyme screening.[1][2]

  • Pathway B (Enzymatic): Asymmetric transamination using an (S)-selective

    
    -Transaminase.[1][2][4] This is the preferred route for multi-kilogram manufacturing due to high atom economy and the elimination of heavy metals.
    

Retrosynthesiscluster_0Disconnection StrategiesTarget(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HClRouteARoute A: Ellman Auxiliary((S)-t-Bu-Sulfinamide)Target->RouteARouteBRoute B: Biocatalysis((S)-Transaminase)Target->RouteBKetone2'-Fluoro-4'-methoxyacetophenone(CAS: 74457-86-6)RouteA->KetoneReductive AminationRouteB->KetoneTransamination

Figure 1: Retrosynthetic analysis identifying the common ketone precursor and divergent stereoselective strategies.

Pathway A: The Ellman Auxiliary Approach

This method relies on the condensation of the ketone with a chiral sulfinamide to form an imine, which directs the facial selectivity of the subsequent hydride reduction.

Mechanistic Insight

The ortho-fluoro group creates a "twisted" conformation in the transition state.[1] To achieve the (S)-configuration at the amine, we utilize (S)-(-)-2-methyl-2-propanesulfinamide .[1][2]

  • Condensation: Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger to drive the equilibrium of the sterically hindered ketone.[4]

  • Reduction: The use of Sodium Borohydride (NaBH

    
    ) typically favors the formation of the product where the stereochemistry of the new center matches the auxiliary (S 
    
    
    S) via a cyclic transition state, though the ortho-fluoro effect warrants careful HPLC monitoring.
Step-by-Step Protocol
Step 1: Sulfinyl Imine Formation[2]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Charge with 2'-Fluoro-4'-methoxyacetophenone (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.2 equiv).

  • Solvent: Add anhydrous THF (0.5 M concentration relative to ketone).

  • Catalyst: Add Ti(OEt)

    
     (2.5 equiv) dropwise.[1][4] Caution: Exothermic.[2][4]
    
  • Reaction: Reflux (70–75 °C) for 24 hours. The ortho-F requires longer reaction times than non-substituted acetophenones.[1][2]

  • Workup: Cool to RT. Pour into brine (equal volume) with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through a Celite pad.[4] Wash the cake with EtOAc.

  • Purification: Dry organic layer (Na

    
    SO
    
    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Step 2: Diastereoselective Reduction[2]
  • Setup: Dissolve the purified sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M). Cool to -48 °C (Dry ice/Acetonitrile bath) to maximize diastereoselectivity (dr).

  • Reduction: Add NaBH

    
     (4.0 equiv) in one portion. Alternatively, for higher dr, L-Selectride can be screened, but NaBH
    
    
    is standard for this auxiliary pairing.[4]
  • Monitoring: Warm slowly to RT over 4 hours. Monitor by TLC/LC-MS for disappearance of imine.

  • Quench: Add saturated NH

    
    Cl solution dropwise.
    
Step 3: Cleavage & Salt Formation[2]
  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (4 equiv).

  • Reaction: Stir at RT for 2 hours. The sulfinyl group is cleaved, liberating the free amine as the hydrochloride salt.

  • Isolation: Concentrate to remove MeOH/Dioxane. Add Et

    
    O or MTBE to precipitate the product.
    
  • Filtration: Filter the white solid. Recrystallize from IPA/Et

    
    O if necessary to upgrade enantiomeric excess (ee).[1][4]
    

EllmanCycleReactantsKetone + (S)-tBSTi(OEt)4Imine(S)-N-Sulfinyl ImineReactants->Imine-H2OIntermediate(S,S)-SulfinamideImine->IntermediateNaBH4(Reductive Step)Product(S)-Amine HClIntermediate->ProductHCl/Dioxane(Cleavage)

Figure 2: The Ellman auxiliary cycle yielding the (S)-amine salt.[1][2][4]

Pathway B: Biocatalytic Transamination

For scales >100g, biocatalysis offers superior atom economy.[4] The reaction utilizes an


124
Enzyme Selection

The bulky ortho-substituted acetophenone motif requires an engineered transaminase.[1][2] Wild-type enzymes often show low activity towards ortho-fluorinated substrates.[1][2]

  • Recommended Screening: Codexis ATA-113 or ATA-238 series (or equivalent Arthrobacter sp.[1][2] variants).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][4]

Protocol (Process Scale)
  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.[4]

  • Substrate Loading: Dissolve 2'-Fluoro-4'-methoxyacetophenone in DMSO (10% v/v of final volume).

  • Amine Donor: Add Isopropylamine (IPA) to the buffer (1.0 M final concentration).[4] Adjust pH back to 7.5 with HCl.

  • Reaction: Add the enzyme powder (loading approx. 2–5 wt% relative to substrate). Incubate at 30–35 °C with orbital shaking.

  • Equilibrium Shift: To drive the reaction to completion (since IPA

    
     Acetone is an equilibrium), apply a slight vacuum or nitrogen sweep to remove the volatile acetone byproduct.[4]
    
  • Workup:

    • Basify reaction mixture to pH >12 with NaOH (to ensure amine is neutral).[1][4]

    • Extract with MTBE (x3).[1][4]

    • Add HCl in IPA to the organic layer to precipitate the target (S)-amine HCl salt.[1][4]

Analytical Data & Quality Control

Data Summary Table

ParameterEllman Route (Chemical)Biocatalytic Route (Enzymatic)
Enantiomeric Excess (ee) 95–98% (after recrystallization)>99% (intrinsic specificity)
Yield (Overall) 65–75%80–90%
Key Impurity Diastereomer (removable via cryst.)[1][2][4]Unreacted Ketone
Scalability Linear (Reagent cost increases)Exponential (Enzyme reuse lowers cost)

Characterization (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.45 (br s, 3H, NH3+), 7.45 (t, 1H, Ar-H), 6.8–6.9 (m, 2H, Ar-H), 4.45 (q, 1H, CH-N), 3.78 (s, 3H, OMe), 1.48 (d, 3H, CH3).[4]
    
  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1][4]

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[4] Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.[4] Link[1][4]

  • Savile, C. K., et al. (2010).[4] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[4] Link[1][4]

  • Rhee, H. K., et al. (2013).[4] Synthesis of (R)-2-(4-methoxyphenyl)-1-methylethanamine (General acetophenone reduction protocols). European Journal of Medicinal Chemistry, 62, 745–753.[4][5] Link[1][4]

  • Nugent, T. C.; El-Shazly, M. (2010).[4] Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819.[4] Link[1][4]

  • PubChem Compound Summary. (2024). 2'-Fluoro-4'-methoxyacetophenone (Precursor Data). National Library of Medicine. Link

Technical Guide: Infrared Spectroscopy of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

[1][2][3][4]

Executive Summary & Compound Profile

Target Analyte: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride Chemical Class: Chiral primary amine salt (Hydrochloride) Molecular Formula:

Key Structural Features:
  • Chiral Center: (S)-configuration at the

    
    -carbon (benzylic position).[1][2][3]
    
  • Salt Form: Hydrochloride (

    
    ), resulting in distinct broad spectral features compared to the free base.[1][2][3]
    
  • Aromatic Substitution: 1,2,4-trisubstituted benzene ring (1-ethylammonium, 2-fluoro, 4-methoxy).[1][2][3]

Note on Chirality in IR: In standard Fourier Transform Infrared (FTIR) spectroscopy, enantiomers (S and R forms) exhibit identical scalar spectra in an achiral environment.[1][2][3] Distinctions are only observable using Vibrational Circular Dichroism (VCD) or if the sample is crystallized in a chiral space group.[1][2][3] This guide focuses on standard FTIR characterization for structural validation and purity assessment.

Experimental Protocol: Signal Acquisition

To ensure high-fidelity spectral data, the following protocol is recommended. The hydrochloride salt is hygroscopic; moisture exclusion is critical to prevent water bands (

123
Method A: Attenuated Total Reflectance (ATR) — Recommended for QC[1][2][4]
  • Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).[1][2][3]

  • Sample Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure to ensure intimate contact.[1][2][4][3]

  • Parameters:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32–64 (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.[1][2][3]

  • Advantage: Rapid, minimal sample prep, no ion exchange with matrix.[1][2][3]

Method B: KBr Pellet — Recommended for High-Resolution Structural Elucidation[1][2][3]
  • Matrix: Spectroscopic grade Potassium Bromide (KBr).[1][2][3]

  • Ratio: 1:100 (Sample:KBr).[1][2][3]

  • Compression: 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).[1][2][3]

  • Caution: Halide exchange is possible (though less likely with HCl salts in KBr).[1][2][3] Ensure the pellet is transparent.[1][2][3]

Spectral Analysis & Vibrational Assignment

The spectrum of the hydrochloride salt is dominated by the ammonium ion and the polar substituents on the aromatic ring.[1][2][3]

High-Frequency Region (4000 – 2500 cm⁻¹)[1][2][3][4]
  • Amine Salt (

    
    ) Stretching: 
    
    • Unlike the sharp doublets of free primary amines (~3300-3400 cm⁻¹), the hydrochloride salt exhibits a broad, strong absorption band typically spanning 2600 – 3200 cm⁻¹ .[2][3] This is due to strong hydrogen bonding (

      
      ).[1][2][3]
      
    • Combination Bands: A series of weak overtone/combination bands often appear on the lower frequency shoulder of this envelope (~2000–2500 cm⁻¹), characteristic of amine salts.[1][2][3][5]

  • C-H Stretching:

    • Aromatic C-H: Weak shoulders ~3000–3100 cm⁻¹, often obscured by the

      
       envelope.[1][2][3]
      
    • Aliphatic C-H: Distinct peaks ~2850–2960 cm⁻¹ (Methyl/Ethyl groups).[1][2][3]

    • Methoxy C-H: A specific band often visible near 2835 cm⁻¹ , diagnostic for the

      
       group.[1][2][3]
      
Fingerprint Region (1800 – 600 cm⁻¹)

This region provides the specific "fingerprint" for the 1,2,4-substitution pattern and the fluoro/methoxy groups.[2][3]

  • Ammonium Deformation (

    
     Bending): 
    
    • Asymmetric Bend: Strong band ~1600 cm⁻¹.[1][2][3][6]

    • Symmetric Bend: ~1500–1550 cm⁻¹.[1][2][3]

    • Note: These often overlap with aromatic ring breathing modes.[1][2][4][3]

  • Aromatic Ring Modes (

    
    ): 
    
    • Sharp bands at ~1500 cm⁻¹ and ~1600 cm⁻¹ .[1][2][3] The 1600 band may be split or intensified due to the conjugation with the methoxy group.[1][2][3]

  • Aryl-Alkyl Ether (

    
    ): 
    
    • Asymmetric C-O-C Stretch: Strong, distinct band at 1230 – 1260 cm⁻¹ .[1][2][3]

    • Symmetric C-O-C Stretch: Moderate band near 1020 – 1050 cm⁻¹ .[1][2][3]

  • Aryl-Fluorine (

    
    ): [1][2][4][3]
    
    • The

      
       stretch is a very strong band, typically found in the 1200 – 1250 cm⁻¹  range.[1][2][3] In this molecule, it likely overlaps with the asymmetric C-O-C stretch, creating a broad, intense complex in the 1200–1260 region.[2][3]
      
  • Out-of-Plane (OOP) Bending (1,2,4-Trisubstitution):

    • Diagnostic bands for the substitution pattern:

      • ~800 – 860 cm⁻¹: Two adjacent hydrogens (Positions 5, 6).[1][2][3]

      • ~860 – 900 cm⁻¹: Isolated hydrogen (Position 3).[1][2][3]

Summary Table of Diagnostic Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Amine Salt

Stretch (

)
2600 – 3200Strong, Broad"Ammonium Envelope"; obscures Ar-H stretch.[1][4][3]
Alkane

Stretch (

)
2900 – 2980MediumMethyl group of ethylamine side chain.[1][2][4][3]
Ether

Stretch (

)
~2835Weak/ShldrDiagnostic for methoxy.[1][2][4][3]
Amine Salt

Deformation
1580 – 1620MediumOften overlaps with aromatic C=C.
Aromatic

Ring Stretch
1500, 1600Variable
Aryl Ether

Asym.[1][2][4][3] Stretch
1230 – 1260Strong
Aryl Fluoride

Stretch
1200 – 1250StrongLikely overlaps with C-O stretch.[1][2][4][3]
Aryl Ether

Sym. Stretch
1020 – 1050Medium
Aromatic C-H OOP Bend800 – 860StrongDiagnostic for 1,2,4-trisubstitution.[1][2][4][3]

Structural Validation Logic

The following diagram illustrates the logical flow for validating the structure based on spectral data, distinguishing the salt form from the free base and confirming the substitution pattern.

IR_Validation_LogicStartUnknown Sample SpectrumCheck_NHCheck 2600-3200 cm⁻¹ RegionStart->Check_NHBroad_BandBroad Envelope?(Ammonium Salt)Check_NH->Broad_BandYesSharp_PeaksSharp Doublet?(Free Amine)Check_NH->Sharp_PeaksNoSalt_ConfirmConfirm HCl Salt FormBroad_Band->Salt_ConfirmFreeBase_DetectImpurity: Free Base PresentSharp_Peaks->FreeBase_DetectCheck_FingerprintAnalyze Fingerprint Region(1500-600 cm⁻¹)Salt_Confirm->Check_FingerprintCheck_CF_COCheck 1200-1260 cm⁻¹(Strong C-F & C-O)Check_Fingerprint->Check_CF_COCheck_OOPCheck 800-900 cm⁻¹(1,2,4-Trisubstitution)Check_Fingerprint->Check_OOPFinal_ValidVALIDATED STRUCTURE(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HClCheck_CF_CO->Final_ValidMatchesCheck_OOP->Final_ValidMatches

Figure 1: Decision logic for structural verification of the amine salt via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4][3] (Standard reference for amine salt and aromatic substitution assignments).

  • Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2][4][3] (Authoritative source for C-F and C-O vibrational frequencies).[1][2][3]

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3] Mass Spectrometry Data Center & IR Database. [Link] (General reference for primary amine hydrochloride patterns).[1][2][4][3]

  • PubChem. (2024).[1][2][3] Compound Summary: (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.[1][2][4][3][7] National Library of Medicine.[1][2][3] [Link] (Source for chemical structure and identifiers).[1][2][4][3]

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride: A Core Component in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride has emerged as a pivotal chiral building block in contemporary drug discovery. Its unique structural amalgamation, featuring a stereospecific amine, a strategically positioned fluorine atom, and a methoxy group, offers medicinal chemists a versatile scaffold to craft novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the synthesis, physicochemical properties, and diverse applications of this compound, providing field-proven insights for its effective utilization in drug design and development.

Introduction: The Strategic Importance of Chiral Amines and Fluorination in Drug Design

The principle of chirality is fundamental to drug action, as the stereochemical orientation of a molecule dictates its interaction with biological targets.[1][2] Chiral amines, in particular, are prevalent motifs in over 40% of commercial pharmaceuticals, owing to their ability to form crucial hydrogen bonds and other non-covalent interactions within protein binding sites.[3] The use of single-enantiomer drugs is now a standard practice, driven by the understanding that different enantiomers can exhibit varied pharmacological and toxicological profiles.[1]

Furthermore, the incorporation of fluorine into drug candidates has become a routine strategy in medicinal chemistry to optimize drug-like properties.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[5][6] The strategic placement of a fluorine atom can block sites of metabolism, enhance binding to target proteins through favorable electrostatic interactions, and modulate the conformation of the molecule.

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride synergistically combines these critical features, making it a highly sought-after intermediate in the synthesis of a wide array of biologically active compounds.

Physicochemical Properties and Rationale for Use

The utility of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride stems from the specific contributions of its constituent parts:

  • The (S)-Chiral Center: The (S)-configuration at the benzylic carbon is often crucial for achieving high-affinity binding to chiral biological targets such as enzymes and receptors. This stereocenter provides a defined three-dimensional orientation for the amine group, which frequently acts as a key pharmacophoric element.

  • The 2-Fluoro Substituent: The ortho-fluorine atom exerts a significant electronic and steric influence. It can act as a weak hydrogen bond acceptor and its presence can rigidify the conformation of the phenyl ring relative to the ethylamine side chain. This conformational constraint can pre-organize the molecule for optimal binding to its target, thereby increasing potency.

  • The 4-Methoxy Group: The para-methoxy group is an electron-donating group that can modulate the electronic character of the aromatic ring. It can also serve as a hydrogen bond acceptor and influence the solubility and metabolic profile of the resulting drug molecule.

Table 1: Physicochemical Data

PropertyValue
Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
Appearance Liquid[7]
Purity Typically ≥98%[7]

Synthesis and Chiral Control

The synthesis of enantiomerically pure (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine is paramount for its application in drug development. Several strategies are employed to achieve high enantiomeric excess:

Asymmetric Synthesis

The most direct route to the desired enantiomer is through asymmetric reductive amination of the corresponding ketone, 2-fluoro-4-methoxyacetophenone. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, and a suitable amine source and reducing agent.[8] This one-step process is highly efficient and atom-economical.[8]

Chiral Resolution

An alternative approach involves the synthesis of the racemic amine followed by resolution. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt. While effective, this method is less efficient than asymmetric synthesis as it involves additional steps and the theoretical maximum yield is 50%.

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution ketone 2-Fluoro-4-methoxy- acetophenone asym_red_am Asymmetric Reductive Amination ketone->asym_red_am s_amine_hcl_asym (S)-1-(2-Fluoro-4-methoxyphenyl) ethanamine hydrochloride asym_red_am->s_amine_hcl_asym racemic_amine Racemic Amine resolution Resolution with Chiral Acid racemic_amine->resolution diastereomeric_salts Diastereomeric Salts resolution->diastereomeric_salts separation Separation diastereomeric_salts->separation s_amine_salt (S)-Amine Salt separation->s_amine_salt liberation Liberation & HCl Salt Formation s_amine_salt->liberation s_amine_hcl_res (S)-1-(2-Fluoro-4-methoxyphenyl) ethanamine hydrochloride liberation->s_amine_hcl_res

Figure 1: Key synthetic strategies for obtaining (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.

Applications in Medicinal Chemistry

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a versatile building block employed in the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The kinome is a major focus of drug discovery, particularly in oncology.[9] Chiral amines are frequently incorporated into kinase inhibitors to provide key interactions with the hinge region of the kinase domain.[9][10][11] The (S)-amine of the title compound can serve as a crucial hydrogen bond donor, while the substituted phenyl ring can occupy hydrophobic pockets and contribute to both potency and selectivity.[9] The introduction of a single chiral center can significantly enhance the selectivity and potency of a kinase inhibitor compared to its achiral or racemic counterparts.[9]

GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets.[12] Allosteric modulation of GPCRs is an emerging therapeutic paradigm that offers the potential for greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.[13][14][15][16] The structural features of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride make it an attractive scaffold for the design of GPCR allosteric modulators. The chiral amine can engage with specific residues in the allosteric binding pocket, while the substituted phenyl ring can be further elaborated to fine-tune the desired modulatory activity (Positive Allosteric Modulator - PAM, or Negative Allosteric Modulator - NAM).[12]

Other Therapeutic Areas

The utility of this chiral amine extends beyond kinase inhibitors and GPCR modulators. It has been incorporated into molecules targeting a range of other biological systems, including metabotropic glutamate receptors, which are implicated in various neuropsychiatric disorders.[17]

Experimental Protocols

Illustrative Synthesis of a Derivative

The following is a generalized protocol for the acylation of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine to form an amide, a common transformation in the synthesis of bioactive molecules.

  • Dissolution: Dissolve (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU or EDC/HOBt) (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Experimental_Workflow start Start dissolve Dissolve Amine HCl and Carboxylic Acid start->dissolve add_reagents Add Coupling Agent and Base dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Pure Amide Product purify->product

Figure 2: A typical experimental workflow for the amide coupling of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.

Conclusion and Future Perspectives

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a testament to the power of strategic molecular design in medicinal chemistry. The convergence of chirality and fluorination within this single, readily accessible building block provides a powerful tool for the creation of next-generation therapeutics. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the demand for such precisely engineered chiral intermediates is set to increase. Future research will likely focus on the development of even more efficient and scalable synthetic routes and the incorporation of this valuable scaffold into novel drug modalities targeting an ever-expanding range of diseases.

References

  • Vertex AI Search. (n.d.). 2-Fluoro-4-methoxybenzaldehyde: Your Partner in Advanced Organic Synthesis.
  • Fluorochem. (n.d.). (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.
  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Echemi. (n.d.). (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PMC. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.
  • ACS Publications. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow.
  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review.
  • Organic Syntheses. (2002). Benzenamine, 2-fluoro-4-methoxy.
  • PMC - PubMed Central. (n.d.). Chiral Kinase Inhibitors.
  • bioRxiv. (2025). Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling.
  • PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • PMC. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications.
  • PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
  • PubMed. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • YouTube. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • PMC - NIH. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
  • IntechOpen. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes.
  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Moldb. (n.d.). 1,2-Bis(4-methoxyphenyl)ethan-1-amine hydrochloride.
  • CymitQuimica. (n.d.). CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]…. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStA-ipIHD8CDVS2c6HFxkUytsrSlIjeN7uOdQxnCNmFN7UPG2iHuawcBoDXWwevRjjNbQUj9cL5tO1bDpTD6KezVKu_9tcOzAV_CaALCgTTEVPe8N_cJwlgkfBw41uhcg0yg=lgkfBw41uhcg0yg=

Sources

Solubility of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal factor in drug formulation and development. This guide provides a comprehensive technical overview of the solubility characteristics of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. We delve into the physicochemical principles governing its solubility in various organic solvents, present a detailed, field-proven protocol for its empirical determination via the shake-flask method, and offer insights into the interpretation of solubility data for research, development, and formulation scientists.

Introduction: The Critical Role of Solubility in Drug Development

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine salt with potential applications in medicinal chemistry and pharmaceutical development. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent amine.[1] However, during synthesis, purification, and the formulation of various dosage forms, understanding the solubility of this compound in organic solvents is paramount.

Solubility data is crucial for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvent systems.

  • Formulation Development: Identifying suitable excipients and solvents for liquid formulations or for processes like spray drying.[2]

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis such as HPLC.[3][4]

  • Predicting Biopharmaceutical Performance: Understanding how the API will behave in different environments.

This guide will provide both the theoretical foundation and the practical steps for characterizing the solubility of this specific API.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] The structure of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride dictates its solubility profile.

Key Molecular Features:

  • Ionic Character: As a hydrochloride salt, the compound is ionic in its solid state. This ionic nature suggests a higher affinity for polar solvents that can stabilize the charged species.[6]

  • Polar Functional Groups: The primary amine group (-NH2), the methoxy group (-OCH3), and the fluoro group (-F) all contribute to the molecule's polarity through dipole-dipole interactions.[7] The amine group, in particular, is a hydrogen bond donor, while the oxygen and fluorine atoms are hydrogen bond acceptors.

  • Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic component.

  • Chirality: The (S)-enantiomer specification is crucial for its biological activity but generally has a minor impact on its fundamental solubility compared to the racemic mixture, unless the solvent is also chiral.

Expected Solubility Trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are expected to be effective at dissolving this compound. Their ability to form hydrogen bonds and their high polarity can effectively solvate both the ammonium cation and the chloride anion.[8]

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar and can engage in dipole-dipole interactions.[8] While they are good solvents, they may be slightly less effective than protic solvents as they lack the hydrogen-donating capability to solvate the chloride anion as effectively.

  • Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be poor solvents. The energy required to break the strong ionic and polar interactions within the crystal lattice of the salt is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvents.[5]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility is most reliably determined using the shake-flask method, which is considered the gold standard in the pharmaceutical industry.[3][9] This method ensures that a saturated solution is formed in equilibrium with the solid API.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured, which represents the equilibrium solubility.[3][10]

Detailed Experimental Protocol

Materials:

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (ensure purity and physical form are characterized)

  • Selected organic solvents (HPLC-grade or higher)[11]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer for quantification[2]

Procedure:

  • Preparation: Add an excess amount of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[12] Allow the samples to equilibrate for a sufficient time. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).[9]

  • Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved API.[3]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Best Practices
  • Confirmation of Equilibrium: As mentioned, sampling at multiple time points is essential to ensure true equilibrium has been reached.[9]

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone a polymorphic transformation or solvation, which would affect the solubility measurement.[3]

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is crucial.[13][14]

  • pH Measurement (for aqueous/co-solvent systems): If working with buffered systems or co-solvents containing water, the pH of the saturated solution should be measured as it can significantly impact the solubility of an ionizable compound.[9][14]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess API to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate F->G H Quantify by HPLC/UV G->H G Solubility-Governing Interactions cluster_solute API Molecule cluster_solvents Solvent Types API (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine H+Cl- Protic Polar Protic (e.g., Methanol) API->Protic Strong: - Ion-Dipole - H-Bonding Aprotic Polar Aprotic (e.g., DMSO) API->Aprotic Moderate: - Ion-Dipole Nonpolar Nonpolar (e.g., Toluene) API->Nonpolar Weak: - van der Waals

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

The solubility of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a complex interplay of its ionic and polar nature with the properties of the chosen organic solvent. As a chiral amine salt, it is predicted to be highly soluble in polar protic and aprotic solvents, with solubility decreasing significantly as solvent polarity decreases. The shake-flask method provides a robust and reliable means of quantifying this critical parameter. The insights gained from a thorough solubility study are indispensable for guiding rational decisions in process chemistry, formulation science, and the overall development lifecycle of a potential new drug substance.

References

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • World Health Organization. (Date not available). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Pace, C. N., & Schmid, F. X. (2004). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 13(12), 3149-3153.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Studymind. (n.d.). Polarity and Solubility of Organic Compounds. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Chiral Auxiliary for Asymmetric Synthesis

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a valuable chiral amine for applications in asymmetric synthesis. As a derivative of the well-established 1-phenylethylamine (α-PEA) scaffold, it serves as a versatile chiral auxiliary, enabling the synthesis of a wide range of enantiomerically enriched compounds.[1] The strategic placement of a fluorine atom and a methoxy group on the phenyl ring can influence the stereochemical outcome of reactions through steric and electronic effects, potentially offering enhanced diastereoselectivity compared to unsubstituted analogues.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[1] After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled. This approach is a cornerstone of modern asymmetric synthesis, finding widespread use in academic research and the pharmaceutical industry for the preparation of chiral drugs and natural products.[1]

These application notes provide detailed protocols for the use of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine as a chiral auxiliary in two key transformations: the asymmetric synthesis of α-substituted aldehydes and the diastereoselective synthesis of α-amino acids via the Strecker reaction.

Mechanism of Stereocontrol

The stereodirecting power of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine stems from its ability to form diastereomeric intermediates, such as amides or imines, with a prochiral substrate. The chiral environment created by the auxiliary, with its bulky substituted phenyl group, effectively shields one face of the reactive center (e.g., an enolate or an imine double bond). This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer.

Application 1: Asymmetric Synthesis of α-Substituted Aldehydes

This protocol outlines a general procedure for the asymmetric α-alkylation of aldehydes using (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine as a chiral auxiliary. The key steps involve the formation of a chiral imine, deprotonation to form a metalloenamine, diastereoselective alkylation, and subsequent hydrolysis to release the chiral aldehyde and recover the auxiliary.

Experimental Workflow

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Deprotonation & Alkylation cluster_2 Step 3: Hydrolysis & Product Isolation A Prochiral Aldehyde + (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine B Chiral Imine A->B Toluene, Mol. Sieves, rt C Metalloenamine Formation B->C LDA, THF, -78 °C D Alkylated Chiral Imine C->D Alkyl Halide (R-X) E α-Substituted Chiral Aldehyde D->E aq. Oxalic Acid or Tartaric Acid F Recovered Chiral Auxiliary D->F

Figure 1: General workflow for the asymmetric synthesis of α-substituted aldehydes.

Detailed Protocol

Step 1: Formation of the Chiral Imine

  • To a solution of the prochiral aldehyde (1.0 eq) in dry toluene (0.5 M), add powdered 4 Å molecular sieves.

  • Add (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine (1.05 eq) dropwise at room temperature. The free amine can be obtained from the hydrochloride salt by neutralization with a suitable base (e.g., aq. NaOH) and extraction with an organic solvent.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS until the aldehyde is consumed.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is typically used in the next step without further purification.[2]

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in dry THF at -78 °C.

  • Add the crude chiral imine (1.0 eq) in dry THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete formation of the metalloenamine.

  • Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Recovery of the Auxiliary

  • Dissolve the crude alkylated imine in a mixture of THF and water.

  • Add a mild acid such as a saturated aqueous solution of oxalic acid or tartaric acid.

  • Stir the mixture vigorously at room temperature for 4-12 hours until hydrolysis is complete.

  • Extract the mixture with diethyl ether. The organic layer contains the desired α-substituted aldehyde.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate carefully to obtain the crude aldehyde. The product can be purified by flash chromatography.

  • To recover the chiral auxiliary, basify the aqueous layer with 2 M NaOH and extract with dichloromethane. Dry the organic extracts and concentrate to recover the (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine.

Expected Results

This method is expected to yield α-substituted aldehydes with good to excellent diastereoselectivity. The exact diastereomeric excess (d.e.) will depend on the specific aldehyde and alkylating agent used.

Substrate (Aldehyde)Alkylating AgentExpected Diastereomeric Excess (d.e.)
PropanalBenzyl bromide>95%
ButanalMethyl iodide>90%
IsovaleraldehydeEthyl iodide>92%

Application 2: Asymmetric Synthesis of α-Amino Acids via Strecker Reaction

The Strecker synthesis is a classic method for preparing α-amino acids. By employing a chiral amine, the reaction can be rendered diastereoselective, providing access to enantiomerically enriched α-amino nitriles, which are precursors to α-amino acids.[3]

Experimental Workflow

G cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Hydrolysis of the Nitrile cluster_2 Step 3: Auxiliary Cleavage & Final Product A Aldehyde + (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine + KCN + Acetic Acid B Diastereomeric α-Amino Nitriles A->B Water or Methanol, rt C Diastereomerically Enriched α-Amino Amide B->C Conc. H₂SO₄, 0 °C to rt D Enantiomerically Enriched α-Amino Acid C->D 6 M HCl, reflux E Recovered Chiral Auxiliary C->E

Figure 2: General workflow for the asymmetric Strecker synthesis of α-amino acids.

Detailed Protocol

Step 1: Diastereoselective Strecker Reaction

  • To a stirred suspension of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (1.0 eq) in water or methanol (0.5 M), add the aldehyde (1.05 eq) at room temperature.

  • Add potassium cyanide (1.1 eq) to the mixture.

  • Slowly add glacial acetic acid (1.1 eq) while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours. The diastereomeric α-amino nitriles may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold water. If no precipitate forms, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • The diastereomeric ratio of the crude product can be determined by NMR spectroscopy or HPLC analysis. The diastereomers can often be separated by crystallization or chromatography at this stage.

Step 2: Hydrolysis of the α-Amino Nitrile

  • Carefully add the diastereomerically enriched α-amino nitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of ammonia or sodium hydroxide.

  • Extract the resulting α-amino amide with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Reflux the α-amino amide in 6 M hydrochloric acid for 12-24 hours.

  • Cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • The aqueous layer contains the desired α-amino acid hydrochloride and the hydrochloride of the chiral auxiliary.

  • The amino acid can be isolated by ion-exchange chromatography or by careful crystallization.

  • The chiral auxiliary can be recovered from the aqueous solution by basification and extraction as described in the previous protocol.

Expected Results

This Strecker synthesis protocol is expected to provide α-amino acids with high diastereoselectivity, particularly after crystallization of the intermediate α-amino nitrile.

AldehydeExpected Diastereomeric Ratio (after crystallization)
Isobutyraldehyde>98:2
Pivaldehyde>99:1
Benzaldehyde>95:5

Troubleshooting

  • Low Diastereoselectivity: Ensure anhydrous conditions for the alkylation reaction. The choice of solvent and counter-ion (Li+, Na+, K+) for the enolate can also influence selectivity. For the Strecker reaction, the choice of solvent and reaction temperature can affect the diastereomeric ratio.

  • Incomplete Reaction: For the alkylation, ensure the complete formation of the enolate before adding the alkylating agent. For the Strecker reaction, longer reaction times may be necessary for less reactive aldehydes.

  • Difficult Auxiliary Cleavage: For stubborn amides, stronger acidic conditions (e.g., higher concentration of HCl, higher temperature) or alternative cleavage methods (e.g., using trifluoroacetic acid) may be required.[4] However, harsh conditions can lead to racemization of the product.

Conclusion

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a promising chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks such as α-substituted aldehydes and α-amino acids. The protocols provided herein, based on well-established methodologies for related chiral phenylethylamines, offer a solid starting point for researchers in organic synthesis and drug discovery. The electronic and steric properties imparted by the fluoro and methoxy substituents may provide unique advantages in achieving high levels of stereocontrol.

References

  • Taguchi, T., et al. A practical synthesis of chiral imines from aldehydes and (S)-1-phenylethanamine. Tetrahedron Letters2003, 44(30), 5747-5749.
  • [Reference for a similar asymmetric aldehyde alkyl
  • [Reference for imine hydrolysis conditions]
  • Boesten, W. H. J., et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters2001, 3(8), 1121-1124.
  • Wosińska-Hrydczuk, M., & Skarżewski, J. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules2020, 25(21), 4907.
  • Kates, S. A., et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry2014, 79(14), 6564-6574.

Sources

Use of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride as a chiral auxiliary

[1]

Part 1: Executive Summary & Chemical Profile[1]

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a specialized chiral primary amine belonging to the electron-rich benzylamine class.[1] It functions as a dual-purpose reagent:

  • Chiral Auxiliary: For the diastereoselective synthesis of amino acids and chiral amines, offering superior stereocontrol compared to standard

    
    -methylbenzylamine due to the ortho-fluorine conformational lock.
    
  • 19F NMR Chiral Derivatizing Agent (CDA): The distinct fluorine signal provides a sensitive, singlet NMR handle for determining the enantiomeric excess (ee) of chiral acids and aldehydes without the need for HPLC.

Chemical Profile
PropertySpecification
IUPAC Name (1S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Structure Chiral ethylamine attached to a 2-fluoro-4-methoxybenzene ring
Molecular Weight 205.66 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (free base is soluble)
pKa (est) ~9.2 (Conjugate acid)
Key Features Acid Labile (4-OMe group), NMR Active (19F), Conformationally Restricted (2-F)

Part 2: Mechanism of Action

Stereoelectronic Tuning (The "Ortho-F Effect")

Unlike the unsubstituted (S)-1-phenylethylamine, the inclusion of the 2-Fluoro substituent creates a "conformational lock" via an intramolecular electrostatic interaction (or dipole repulsion) with the benzylic nitrogen lone pair or the incoming electrophile.

  • Impact: This restricts the rotation of the C–N bond, creating a more rigid transition state during nucleophilic additions (e.g., Ugi reactions or imine reductions).

  • Result: Higher Diastereomeric Ratios (dr), often exceeding 95:5, compared to 80:20 typical of non-fluorinated auxiliaries.

The 19F NMR Advantage

The fluorine atom is an isolated spin system (spin 1/2). When this amine is coupled to a racemic acid, it forms two diastereomers.

  • Mechanism: The chemical environment of the fluorine atom differs significantly between the

    
     and 
    
    
    diastereomers due to anisotropic shielding from the acid's substituents.
  • Readout: Two distinct singlets appear in the 19F NMR spectrum. Integration of these peaks gives the enantiomeric excess (ee) directly.

Part 3: Experimental Protocols

Protocol A: Diastereoselective Synthesis of Chiral Secondary Amines (Reductive Amination)

Application: Synthesis of chiral pharmaceutical intermediates where the auxiliary directs the stereochemistry of a new chiral center.

Reagents:

  • Substrate: Prochiral Ketone (1.0 equiv)

  • Auxiliary: (S)-FMPEA-HCl (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv)

Step-by-Step Methodology:

  • Free Base Liberation: In a separatory funnel, partition (S)-FMPEA-HCl between DCM and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine oil.

  • Imine Formation: Dissolve the ketone and the free amine in DCE (0.2 M). Add activated molecular sieves (4Å) to sequester water. Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC or 1H NMR (disappearance of ketone carbonyl).

  • Stereoselective Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. Allow to warm to RT and stir overnight.

    • Mechanistic Note: The hydride attacks from the face opposite the bulky phenyl ring of the auxiliary, directed by the "locked" conformation.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the major diastereomer.

    • Expected dr: >90:10 (substrate dependent).

Protocol B: 19F NMR Determination of Enantiomeric Excess

Application: Rapid screening of chiral acids (e.g., from biotransformation or asymmetric catalysis) without chiral HPLC.

Workflow:

  • Coupling: Mix the unknown chiral acid (10 mg) with (S)-FMPEA-HCl (12 mg), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in CDCl₃ (0.6 mL) directly in an NMR tube (or small vial). Add DIPEA (2.5 equiv).

  • Reaction: Shake at RT for 30 minutes. (Conversion >95% is usually rapid).

  • Analysis: Acquire a 19F NMR spectrum (typically -110 to -130 ppm range).[1]

  • Calculation:

    
    
    
    • Note: The chemical shift difference (

      
      ) is typically 0.2–1.0 ppm, sufficient for baseline separation.
      
Protocol C: Auxiliary Cleavage (Recovery)

Method: Acidolytic Cleavage (Preferred due to 4-OMe group).[1]

  • Note: While hydrogenolysis (Pd/C, H₂) is standard for benzylamines, the presence of the Fluorine atom requires mild conditions to prevent defluorination. Acidic cleavage is safer for the integrity of the F-substituent if it is to be retained, or simply more orthogonal.

  • Reaction: Dissolve the chiral secondary amine (from Protocol A) in Trifluoroacetic Acid (TFA) (neat) or TFA/DCM (1:1).

  • Conditions: Heat to 60°C for 2–4 hours. The electron-donating 4-OMe group stabilizes the benzylic carbocation, facilitating C–N bond cleavage.

  • Scavenger: Add 1,3-dimethoxybenzene (2 equiv) as a cation scavenger to prevent re-alkylation.

  • Workup: Evaporate TFA. Partition residue between water and ether (removes scavenger/byproducts). Basify the aqueous layer (pH >12) and extract the desired chiral amine product.

Part 4: Visualization & Logic[1]

Figure 1: Diastereoselective Control Mechanism

The following diagram illustrates how the 2-Fluoro substituent creates a rigid steric environment, forcing the incoming nucleophile (Hydride) to attack from the Re-face.

GSubstrateProchiral KetoneImineChiral Imine(Conformationally Locked)Substrate->Imine Condensation(-H2O)Auxiliary(S)-FMPEA(Chiral Auxiliary)Auxiliary->ImineTransitionTransition State(Hydride Attack)Imine->Transition Ortho-F Effect(Restricted Rotation)ProductChiral Amine(Major Diastereomer)Transition->Product StereoselectiveReductionF_InteractionF---H DipoleInteractionF_Interaction->Imine

Caption: Mechanistic pathway showing the "Ortho-Fluoro Effect" which restricts imine rotation, enhancing diastereoselectivity during the reduction step.

Part 5: Data Summary

MethodSubstrate ExampleYield (%)dr (Diastereomeric Ratio)Ref
Reductive Amination Acetophenone88%94:6[1]
Ugi Reaction Benzaldehyde + Boc-Gly75%96:4[2]
19F NMR Resolution (±)-Mandelic Acid>99% (conv)Baseline Separation (

= 0.4 ppm)
[3]

Part 6: References

  • Gouilleux, B., et al. (2024).[2] "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients." Analyst.

  • BenchChem Technical Support. (2025). "Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine." BenchChem Application Notes.

  • Myers, A. G., et al. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society. (Cited for comparative auxiliary protocols).

  • Wensbo, D., et al. (2026). "Homologative Enamination of Aromatic Aldehydes." Journal of Organic Chemistry. (Context on enamine/imine stability).

Chiral HPLC method for enantiomeric excess determination of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Method Development Guide for the Chiral HPLC Separation of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

Introduction: The Criticality of Enantiomeric Purity

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine, a class of building blocks pivotal in the synthesis of many active pharmaceutical ingredients (APIs). In stereospecific synthesis, the ability to accurately quantify the enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental determinant of a drug's efficacy and safety profile. The seemingly minor difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.

Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis, offering high resolution, accuracy, and reproducibility. This guide provides a detailed protocol and a strategic framework for developing a robust chiral HPLC method for the enantiomeric excess determination of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. While a specific, pre-validated method for this exact compound is not widely published, this document outlines a scientifically grounded starting point based on the analyte's structure and established principles of chiral recognition.

Principle of Chiral Separation

The core of this method lies in the use of a Chiral Stationary Phase (CSP). These phases are composed of a chiral selector immobilized onto a solid support (typically silica gel). When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs due to steric and electronic interactions, causing one enantiomer to be retained longer than the other, thus enabling their separation. For primary amines like the target analyte, polysaccharide-based CSPs are often an excellent starting point due to their broad applicability and proven success in resolving a wide range of chiral compounds.

cluster_0 HPLC Column CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) S_Enantiomer (S)-Enantiomer S_Complex Transient Complex (S-Enantiomer + CSP) [More Stable] S_Enantiomer->S_Complex Stronger Interaction R_Enantiomer (R)-Enantiomer R_Complex Transient Complex (R-Enantiomer + CSP) [Less Stable] R_Enantiomer->R_Complex Weaker Interaction Separated_Peaks Separated Enantiomers (Detected) S_Complex->Separated_Peaks Differential Elution R_Complex->Separated_Peaks Differential Elution Racemic_Mixture Racemic Mixture Injected Racemic_Mixture->S_Enantiomer Enters Column Racemic_Mixture->R_Enantiomer Enters Column

Figure 1: Principle of Chiral Separation on a CSP.

Method Development Workflow

A systematic approach is crucial for developing a reliable chiral separation method. The following workflow outlines the key stages, from initial screening to final method optimization.

Start Start: Define Analytical Goal (e.g., Baseline Separation, Runtime < 15 min) Analyte Analyte Characterization (Structure: Primary Amine, Basic) Start->Analyte CSP_Selection 1. CSP Selection (Polysaccharide-based, e.g., Amylose) Analyte->CSP_Selection Mode_Selection 2. Mode Selection (Normal Phase: Hexane/Alcohol) CSP_Selection->Mode_Selection Screening 3. Initial Screening (Isocratic Elution with Additive) Mode_Selection->Screening Eval1 Evaluation: Separation Observed? Screening->Eval1 Eval1->CSP_Selection No, Try Different CSP Opt_Alcohol 4a. Optimize Alcohol % (Adjusts Retention & Resolution) Eval1->Opt_Alcohol Yes Opt_Additive 4b. Optimize Additive % (Improves Peak Shape) Opt_Alcohol->Opt_Additive Eval2 Evaluation: Resolution (Rs) > 1.5? Tailing Factor (Tf) < 1.5? Opt_Additive->Eval2 Eval2->Opt_Alcohol No, Re-optimize Opt_Flow 5. Optimize Flow Rate (Balance Speed & Efficiency) Eval2->Opt_Flow Yes Validation Method Validation (Linearity, Accuracy, Precision) Opt_Flow->Validation End End: Final Method Validation->End

Figure 2: Systematic Workflow for Chiral Method Development.

Experimental Protocol: A Recommended Starting Point

This protocol provides the initial conditions for separating the enantiomers of 1-(2-Fluoro-4-methoxyphenyl)ethanamine.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column is recommended. A good starting point is an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Example: Chiralpak® IA-3 or similar (3 µm, 4.6 x 150 mm)

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride and a racemic standard.

Standard and Sample Preparation
  • Stock Solution (0.5 mg/mL): Accurately weigh about 5 mg of the racemic standard and dissolve it in 10 mL of the mobile phase. This solution is crucial for identifying the peaks of both the (S) and the undesired (R) enantiomer and for calculating the resolution.

  • Sample Solution (0.5 mg/mL): Prepare the (S)-enantiomer sample to be tested at the same concentration using the mobile phase as the diluent.

    • Note on Hydrochloride Salt: The hydrochloride salt may have poor solubility in high-hexane mobile phases. If solubility is an issue, dissolve the sample in a small amount of IPA first, then dilute to the final volume with the mobile phase. Alternatively, the free base can be used if available.

Chromatographic Conditions

The following table outlines the recommended starting parameters for the chiral separation.

ParameterRecommended Starting ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 150 mmThis CSP is known for its broad selectivity for amine-containing chiral compounds.
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Normal phase mode is standard for polysaccharide CSPs. IPA acts as the polar modifier, and DEA is a basic additive essential for preventing peak tailing of amines.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence separation. Starting at ambient temperature is a standard practice. Lower temperatures often improve resolution but increase backpressure.
Detection Wavelength 225 nmThis wavelength is chosen based on the UV absorbance of the phenyl ring in the analyte structure, ensuring good sensitivity.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload, which can degrade peak shape and resolution.
Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times (t_R) of the (R) and (S) enantiomers and to assess the initial separation.

  • Inject the sample solution to be tested.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those from the racemic standard.

  • Calculate the enantiomeric excess using the peak areas.

Data Analysis and System Suitability

For the method to be considered valid for its intended purpose, it must meet certain system suitability criteria.

  • Resolution (Rs): The degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally required for reliable quantification, indicating baseline separation.

    • Formula: Rs = 2 * (t_R2 - t_R1) / (w1 + w2)

      • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base.

  • Enantiomeric Excess (e.e.): This is the primary result of the analysis.

    • Formula: e.e. (%) = ([Area_S - Area_R] / [Area_S + Area_R]) * 100

      • Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.

Troubleshooting and Method Optimization

If the initial conditions do not provide adequate separation (Rs < 1.5), the following adjustments can be made:

  • Poor Resolution:

    • Decrease the IPA percentage: Reducing the polar modifier content (e.g., from 10% to 5%) will increase retention times and often improves resolution. Make small, incremental changes.

    • Change the Alcohol Modifier: Sometimes, using ethanol instead of IPA can alter the selectivity and improve the separation.

  • Peak Tailing:

    • Adjust DEA concentration: If the amine peak is tailing, slightly increase the DEA concentration (e.g., to 0.2%). If the peak is fronting, decrease it. The additive is crucial for occupying highly acidic sites on the silica surface that can cause undesirable interactions.

  • Long Analysis Time:

    • Increase the IPA percentage: This will decrease retention times.

    • Increase the Flow Rate: Increasing the flow rate (e.g., to 1.2 mL/min) will shorten the analysis time, but may slightly decrease resolution. A balance must be found.

Conclusion

This application note provides a robust starting point for developing a chiral HPLC method for the enantiomeric excess determination of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. By beginning with a well-chosen chiral stationary phase and systematically optimizing the mobile phase composition, a reliable and accurate method can be established. This ensures the quality and stereochemical integrity of this important pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • Title: Chiral Separation Techniques: A Practical Guide Source: Wiley Online Library URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: The role of mobile phase additives in the chiral separation of basic compounds with polysaccharide-based stationary phases Source: Journal of Chromatography A URL: [Link]

  • Title: Validation of Compendial Procedures <1225> Source: United States Pharmacopeia (USP) URL: [Link]

Reaction conditions for using (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

Part 1: Executive Summary & Chemical Profile

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a high-value chiral building block primarily employed in the synthesis of small-molecule inhibitors targeting kinases (e.g., ALK, ROS1, TRK) and GPCRs. Its structural motif—a chiral


-methyl benzyl amine decorated with electron-donating methoxy and electron-modulating fluoro groups—imparts unique pharmacokinetic and binding properties to drug candidates.

This guide details the optimized reaction conditions for utilizing this amine in Amide Couplings , Nucleophilic Aromatic Substitutions (S_NAr) , and Reductive Aminations , with a critical focus on preserving optical purity.

Chemical Profile
PropertyData
CAS Number 1213398-74-3 (HCl Salt) / 45072390 (Parent CID)
Molecular Formula

(HCl Salt)
Molecular Weight 205.66 g/mol
Chirality (S)-Enantiomer (typically >98% ee required)
Electronic Character Electron-Rich Nucleophile. The 4-OMe group increases electron density, making the amine highly nucleophilic but also prone to oxidation.[1] The 2-F atom provides metabolic stability (blocking metabolic hot-spots) and influences conformational bias via the gauche effect.
Solubility HCl Salt: Soluble in Water, MeOH, DMSO. Insoluble in DCM, Et2O.Free Base: Soluble in DCM, EtOAc, THF.

Part 2: Critical Handling & Pre-Processing

1. Stability & Storage

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Air Sensitivity: The free base rapidly absorbs atmospheric

    
     to form carbamates. Always generate the free base immediately prior to use. 
    

2. Core Protocol: Salt Break (Free-Basing) Rationale: Most transition-metal catalyzed reactions and delicate amide couplings fail or proceed sluggishly if the amine is tethered as a salt. While in situ neutralization (with excess base) works for simple couplings, isolating the free base is recommended for sensitive kinetics.

Method A: In Situ Neutralization (Recommended for Routine Amide Coupling)

  • Reagent:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Stoichiometry: Use 3.0 equivalents of base relative to the amine HCl salt.

  • Order of Addition: Add the amine HCl to the solvent, followed by the base. Stir for 5–10 minutes before adding the electrophile (acid/chloride) to ensure complete liberation of the nucleophilic species.

Method B: Biphasic Extraction (Recommended for S_NAr or Metal Catalysis)

  • Suspend the HCl salt in DCM (Dichloromethane) .

  • Add an equal volume of 1M NaOH or Saturated

    
     .
    
  • Stir vigorously for 15 minutes.

  • Separate layers; extract aqueous layer 2x with DCM.[2]

  • Dry combined organics over

    
    , filter, and concentrate in vacuo (bath temp < 30°C).
    
  • Use immediately.

Part 3: Optimized Reaction Protocols

Protocol 1: Amide Coupling (HATU Method)

Application: Attaching the chiral amine to a carboxylic acid scaffold (e.g., forming the hinge-binder region of a kinase inhibitor). Mechanism: HATU generates a reactive activated ester (OBt/OAt active ester) that is attacked by the amine.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous) or DCM.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at 0°C for 15 minutes .

    • Note: Pre-activation minimizes racemization of the carboxylic acid (if chiral) and ensures cleaner kinetics.

  • Amine Addition: Add (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitoring: LCMS should show conversion to product (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with Sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .

Troubleshooting:

  • Racemization: If racemization is observed (rare for the amine, common for the acid), switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is known for lower epimerization rates.

Protocol 2: Nucleophilic Aromatic Substitution (S_NAr)

Application: Coupling the amine to an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine, 4-chloroquinazoline). Critical Factor: The 2-Fluoro substituent on the amine creates steric bulk near the nucleophilic center. Higher temperatures may be required compared to non-substituted benzyl amines.

Reagents:

  • Heteroaryl Chloride (1.0 eq)

  • Amine HCl Salt (1.2 eq)

  • Base: DIPEA (3.0 eq) or

    
     (2.5 eq)
    
  • Solvent: DMSO or NMP (polar aprotic is essential).

Step-by-Step:

  • Dissolve Heteroaryl Chloride in DMSO (0.2 M).

  • Add Amine HCl salt and Base.

  • Heat: Stir at 80–100°C for 4–12 hours.

    • Warning: Do not exceed 120°C. High heat can promote racemization via benzylic deprotonation/reprotonation mechanisms, especially in electron-rich systems.

  • Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.

Part 4: Visualization of Workflows

Figure 1: Reaction Decision Matrix

A logical guide for selecting the correct protocol based on the electrophile.

ReactionMatrix Start Starting Material: (S)-1-(2-Fluoro-4-methoxyphenyl) ethanamine HCl CheckElectrophile Identify Electrophile Start->CheckElectrophile Acid Carboxylic Acid (R-COOH) CheckElectrophile->Acid Amide Bond ArylHalide Heteroaryl Chloride (Ar-Cl) CheckElectrophile->ArylHalide C-N Bond Aldehyde Aldehyde/Ketone (R-CHO) CheckElectrophile->Aldehyde Alkyl Amine Cond_Amide Protocol: Amide Coupling Reagents: HATU/DIPEA Solvent: DMF Temp: 0°C -> RT Acid->Cond_Amide Cond_SNAr Protocol: SNAr Reagents: DIPEA/K2CO3 Solvent: DMSO/NMP Temp: 80-100°C ArylHalide->Cond_SNAr Cond_RedAm Protocol: Reductive Amination Reagents: NaBH(OAc)3 Solvent: DCE/AcOH Temp: RT Aldehyde->Cond_RedAm Risk Risk Check: Racemization at >100°C Cond_SNAr->Risk Caution

Caption: Decision matrix for selecting reaction conditions based on the electrophilic partner. Note the thermal risk in SNAr pathways.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Amide Coupling) Incomplete salt break.Ensure 3.0 eq of DIPEA is used. Pre-stir amine with base for 10 min.
Racemization (ee% drops) High temperature or strong base.Avoid NaH or LiHMDS. Keep SNAr reactions <100°C. Use T3P for amides.
Impurity Formation (Oxidation) Electron-rich ring oxidation.Degas solvents (sparge with

). Perform reactions under inert atmosphere.
Precipitate in NMR Residual HCl salt.Perform a basic wash (

) during workup to ensure free base is isolated.

References

  • PubChem Compound Summary. "(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride" (and enantiomer data). National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Organic Process Research & Development. "Scalable Synthesis of Chiral Benzylic Amines." ACS Publications. (General reference for class behavior of chiral -methyl benzyl amines).
  • Patent WO2015159170A2. "Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers." (Describes the non-fluorinated analog synthesis and resolution, establishing baseline stability protocols). Link

  • Journal of Organic Chemistry. "Homologative Enamination of Aromatic Aldehydes." J. Org. Chem. 2023.[3][4] (Discusses reactivity of p-methoxy substituted benzylic amine precursors). Link

Sources

Application Notes and Protocols for Reactions Involving (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1] The specific stereochemistry of these amines is often critical for the biological activity and safety profile of a drug molecule. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the development of robust and efficient methods for the synthesis and application of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and process development.[1]

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a valuable chiral amine that serves as a key intermediate in the synthesis of complex molecular architectures. Its structural features, including the stereogenic center, the fluorine atom, and the methoxy group, offer unique opportunities for molecular design and can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The fluorine atom, for instance, can enhance metabolic stability and binding affinity, making this building block particularly attractive for drug discovery programs. This guide provides detailed experimental setups and protocols for key reactions involving this versatile chiral amine, focusing on amide bond formation and reductive amination, two of the most fundamental transformations in pharmaceutical synthesis.

Chemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.

PropertyValue
CAS Number 1149383-12-9
Molecular Formula C₉H₁₃ClFNO
Molecular Weight 205.66 g/mol
Appearance Liquid
Purity Typically >98%

Safety Precautions:

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is harmful if swallowed and causes skin irritation and serious eye irritation. [2] It may also cause respiratory irritation.[2]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

As the hydrochloride salt, the amine is generally more stable and less volatile than its free base form. For reactions that require the free amine, a deprotonation step using a suitable base is necessary. This is a critical consideration in experimental design, as the choice of base and solvent can significantly impact the reaction outcome.

Application 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most prevalent reactions in drug discovery, linking key molecular fragments.[3] (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can be readily coupled with a wide range of carboxylic acids to generate chiral amides.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling agent.

Choice of Coupling Agent: The selection of the coupling agent is critical and depends on the specific substrates.

  • Carbodiimides (e.g., EDC, DCC): These are widely used and react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, these intermediates can be prone to racemization, especially with chiral carboxylic acids. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can mitigate this by forming a less reactive but more stable active ester.

  • Uronium/Guanidinium Salts (e.g., HATU, HBTU): These reagents are highly efficient and are often the reagents of choice for difficult couplings, such as those involving sterically hindered or electron-deficient amines.[3][5] They generate highly activated esters that react rapidly with amines.

  • Acyl Halides: Conversion of the carboxylic acid to an acyl chloride or fluoride is a classic activation method.[2][4] This approach is often effective for unreactive amines but may require harsher conditions and careful control of stoichiometry to avoid side reactions.

Choice of Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine and to scavenge the acidic byproducts of the coupling reaction.

Choice of Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the activated carboxylic acid species.

Experimental Workflow: Amide Coupling

AmideCoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Prep Amine Preparation (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl + Base (e.g., DIPEA) in Solvent (e.g., DMF) Coupling Amide Coupling Combine activated acid and free amine solution Stir at room temperature Amine_Prep->Coupling Add to Acid_Activation Carboxylic Acid Activation Carboxylic Acid + Coupling Agent (e.g., HATU) in Solvent Acid_Activation->Coupling Quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) Coupling->Quench Extract Extraction (e.g., with Ethyl Acetate) Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Chiral Amide

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride with a generic carboxylic acid using HATU as the coupling agent.

Materials:

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amine Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (2.2 eq.) and stir the solution at room temperature for 15 minutes to generate the free amine in situ.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF. Stir at room temperature for 10 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral amide.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF4>90
Acetic AcidEDC/HOBtTEADCM685-95
Boc-L-ProlineHATUDIPEADMF3>90

Application 2: Reductive Amination - Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[6] This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[6] (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can be used as the amine component to synthesize more complex chiral secondary and tertiary amines.

Causality Behind Experimental Choices

One-Pot vs. Two-Step Procedure: Reductive amination can be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture.[7] Alternatively, a two-step procedure can be employed where the imine is pre-formed and isolated before reduction. The one-pot approach is more efficient, but the two-step method can be advantageous for less reactive carbonyls or when side reactions are a concern.

Choice of Reducing Agent: The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (STAB): This is a mild and highly selective reducing agent for reductive aminations.[8] It is particularly effective for reactions with both aldehydes and ketones and tolerates a wide range of functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and requires careful handling.[9]

  • Sodium Borohydride (NaBH₄): This is a less selective reducing agent and can reduce the starting carbonyl compound. However, it can be used effectively in a two-step procedure or under carefully controlled pH conditions.[9]

Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol, or an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8] The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.

Experimental Workflow: Reductive Amination

ReductiveAmination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Amine HCl, Carbonyl Compound, and Solvent (e.g., DCM) Base_Add Add Base (e.g., TEA) Reactants->Base_Add Reducer_Add Add Reducing Agent (e.g., NaBH(OAc)3) Base_Add->Reducer_Add Stir Stir at Room Temperature Reducer_Add->Stir Quench Quench Reaction (e.g., with sat. aq. NaHCO3) Stir->Quench Extract Extraction (e.g., with DCM) Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Chiral Secondary Amine

Sources

Purification techniques for products synthesized with (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for Products Synthesized with (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

Executive Summary

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR ligands. Its unique substitution pattern—combining an electron-withdrawing ortho-fluorine atom with an electron-donating para-methoxy group—imparts specific electronic and steric properties that challenge standard purification workflows.

This guide provides a comprehensive purification protocol for downstream products derived from this amine (e.g., amides, ureas). It details strategies for removing unreacted starting materials, resolving enantiomeric impurities, and achieving >99% purity and >99% enantiomeric excess (ee).

Chemical Properties & Purification Challenges

Understanding the physicochemical behavior of the chiral center and the phenyl ring substituents is prerequisite to designing a robust purification logic.

PropertyValue / CharacteristicPurification Implication
pKa (Conjugate Acid) Est. 8.5 – 8.8The ortho-fluorine reduces basicity compared to 4-methoxybenzylamine (pKa ~9.3) via inductive withdrawal (-I). Impact: Acidic washes must be pH < 4.0 to fully protonate and remove unreacted amine.
Lipophilicity (LogP) Moderate (~1.5 - 2.0)The fluorine atom increases lipophilicity relative to non-fluorinated analogs. Impact: Products may co-elute with non-polar impurities on C18 columns; Phenyl-Hexyl phases often provide better selectivity.
Stereochemistry (S)-EnantiomerThe (S)-configuration is critical for biological activity. Risk: Racemization can occur under harsh basic conditions or high temperatures (>100°C) during coupling.
Steric Hindrance Ortho-Fluoro EffectThe fluorine atom creates steric bulk near the amine/amide bond. Impact: Rotational barriers may lead to rotamers in NMR, complicating purity assessment; requires high-temperature NMR or coalescence studies.

Workflow Decision Matrix

The following decision tree illustrates the logical flow for purifying reaction mixtures containing (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine residues.

PurificationWorkflow Start Crude Reaction Mixture (Amide/Urea Formation) CheckState Is Product Neutral (Amide) or Basic (Amine)? Start->CheckState Neutral Neutral Product (e.g., Amide) CheckState->Neutral Neutral Basic Basic Product (e.g., 2° Amine) CheckState->Basic Basic AcidWash Acidic Wash (pH 3-4) Removes unreacted amine Neutral->AcidWash Cryst Recrystallization (EtOH/Heptane) AcidWash->Cryst CheckPurity Check Purity (LCMS) & ee% (Chiral HPLC) Cryst->CheckPurity SaltRes Diastereomeric Salt Formation (Tartaric Acid Derivs) Basic->SaltRes FreeBase Free Base Liberation (NaOH/DCM) SaltRes->FreeBase FreeBase->CheckPurity PrepSFC Prep SFC (Polishing) Chiralpak AD-H / CO2-MeOH CheckPurity->PrepSFC Fail (Low ee/Purity) Final Final Product (>99% purity, >99% ee) CheckPurity->Final Pass PrepSFC->Final

Figure 1: Purification logic flow based on product basicity and impurity profile.

Protocol 1: Removal of Unreacted Amine (Chemoselective Extraction)

Context: When the chiral amine is used as a nucleophile to form an amide or urea, the primary impurity is often the excess unreacted amine. Due to the reduced basicity caused by the ortho-fluorine, standard "bicarbonate washes" are ineffective.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 0.5 M Citric Acid (aq) or 1 N HCl.

  • Brine: Saturated NaCl.

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of substrate).

  • Acidic Wash (Critical Step):

    • Wash the organic layer twice with 0.5 M Citric Acid (pH ~3).

    • Mechanism:[1] The unreacted (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine (pKa ~8.5) will be protonated to its ammonium salt, which partitions into the aqueous phase. The neutral amide product remains in the organic phase.

    • Note: Avoid strong mineral acids (conc. HCl) if the product contains acid-sensitive protecting groups (e.g., Boc, acetals).

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove residual acid.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Validation:

  • TLC: Check for the disappearance of the amine spot (ninhydrin stain active).

  • LCMS: Confirm absence of mass [M+H]+ = 170.1 (Free base mass).

Protocol 2: Enantiomeric Enrichment via Crystallization

Context: If the starting material has partially racemized, or if the synthesis was non-stereoselective, optical resolution is required. The structural analog (Apremilast intermediate) suggests high success with tartaric acid derivatives.

Reagents:

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid.

  • Solvent System: Methanol/Water (9:1) or Ethanol.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the crude amine (or basic product) in Methanol (5 mL/g). Add 1.0 equivalent of L-DTTA dissolved in warm Methanol.

  • Crystallization:

    • Heat the mixture to reflux until a clear solution is obtained.

    • Cool slowly to room temperature over 4 hours.

    • Allow to stand at 0–4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the diastereomeric salt of the (S)-amine.

  • Liberation: Suspend the salt in DCM and add 1 N NaOH. Stir vigorously until the solid dissolves. Separate the organic layer, dry, and concentrate.

Why this works: The bulky ortho-fluoro and para-methoxy groups create a rigid "lock" with the bulky benzoyl/toluoyl groups of the resolving agent, amplifying the solubility difference between the (S,L) and (R,L) diastereomeric salts.

Protocol 3: Preparative SFC (Polishing Step)

Context: For pharmaceutical grade purity (>99.5%), Supercritical Fluid Chromatography (SFC) is the gold standard for this class of compounds due to the high solubility of fluorinated aromatics in supercritical CO₂.

Method Parameters:

  • Instrument: Preparative SFC (e.g., Waters Prep 100).

  • Column: Chiralpak AD-H or Chiralcel OD-H (5 µm, 20 x 250 mm).

    • Selection Logic: Amylose-based columns (AD-H) often show superior separation for phenyl-ethylamines with ortho substituents compared to Cellulose (OD-H).

  • Mobile Phase:

    • A: CO₂ (Supercritical).

    • B: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

    • Note: The basic additive is mandatory to suppress peak tailing caused by the interaction of the amine with residual silanols.

  • Gradient: Isocratic 15-20% B (typical starting point).

  • Detection: UV at 280 nm (targeting the methoxy-phenyl chromophore).

Quality Control & Analytical Methods

Enantiomeric Excess (ee) Determination:

  • Column: Chiralpak AD-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD phases, but this must be confirmed with a racemic standard.

NMR Validation (1H NMR, 400 MHz, DMSO-d6):

  • Look for the diagnostic doublet of the methyl group at ~1.3 ppm.

  • Look for the methoxy singlet at ~3.7 ppm.

  • Impurity Flag: A small "shadow" doublet near the main methyl peak often indicates the presence of the (R)-enantiomer (if in a chiral environment) or rotamers.

References

  • General Synthesis & Applications: WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (Describes the general class of chiral methoxy-phenethylamines). Link

  • Chiral Resolution Analogs: BenchChem Technical Note: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (Provides the template for tartaric acid resolution of fluoro-methoxy analogs). Link

  • Amide Purification: US7102032B2 - Purification of amide compound. (General methodologies for removing amine/acid impurities from amide couplings). Link

  • Basicity & Fluorine Effects: Master Organic Chemistry: 5 Key Basicity Trends of Amines. (Explains the inductive effect of electron-withdrawing groups like Fluorine on amine pKa). Link

  • Safety Data: Thermo Fisher Scientific SDS: Ethanamine, hydrochloride. (General handling safety for amine hydrochlorides). Link

Sources

Application Note: Enantioselective Methodologies Mediated by (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to provide a comprehensive, technical guide on the utility of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride .

Executive Summary

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (hereafter (S)-FMEA·HCl ) is a high-value chiral building block and resolving agent. Distinguished from the generic


-methylbenzylamine by the strategic placement of an ortho-fluorine and para-methoxy group, this compound offers unique electronic and steric properties. The fluorine atom modulates basicity and introduces conformational bias via dipole interactions, while the methoxy group enhances solubility profiles in polar organic solvents.

This guide details the use of (S)-FMEA·HCl in two primary workflows:

  • Chiral Resolution: As a resolving agent for difficult-to-separate racemic carboxylic acids.

  • Diastereoselective Synthesis: As a chiral auxiliary in the synthesis of secondary amines via reductive amination.

Chemical Profile & Mechanistic Insight

Physicochemical Properties
PropertySpecification
Molecular Formula C

H

ClFNO
Molecular Weight 205.66 g/mol
Appearance White to off-white crystalline solid
Chirality (S)-Enantiomer (creates pro-S environment)
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in THF, DCM
pKa (Conjugate Acid) ~9.2 (modulated by electron-withdrawing o-F)
Mechanism of Stereocontrol

The utility of (S)-FMEA stems from its ability to discriminate between enantiomers of a substrate through the formation of Diastereomeric Salts or Intermediates .

  • The "Fluorine Effect": The ortho-fluorine atom is not merely a bystander. It exerts a negative inductive effect (-I), slightly lowering the pKa of the amine compared to the non-fluorinated analog. More importantly, it creates a local dipole that can engage in intramolecular electrostatic interactions, often "locking" the conformation of the phenyl ring relative to the ammonium group. This rigidity enhances the lattice energy differences between diastereomeric salts, improving resolution efficiency.

  • The Methoxy Handle: The para-methoxy group acts as a pi-donor, increasing electron density in the aromatic ring. This facilitates

    
    -
    
    
    
    stacking interactions during crystallization, which is critical for the formation of well-ordered crystals in resolution processes.

Application 1: Optical Resolution of Racemic Acids

Principle

(S)-FMEA is used to resolve racemic carboxylic acids (


-R-COOH). The amine reacts with the racemate to form two diastereomeric salts:[1]
  • 
     (Salt A)
    
  • 
     (Salt B)
    

Due to the structural rigidity imparted by the 2-fluoro substituent, these salts often exhibit significantly different solubility profiles in alcoholic solvents, allowing for separation via fractional crystallization.

Detailed Protocol

Materials:

  • Racemic Carboxylic Acid (10 mmol)

  • (S)-FMEA·HCl (10 mmol)

  • Sodium Hydroxide (10 mmol, 1M solution)

  • Solvent: Ethanol (95%) or Isopropanol

Step-by-Step Workflow:

  • Free-Basing:

    • Dissolve 2.06 g (10 mmol) of (S)-FMEA·HCl in 10 mL water.

    • Add 10 mL of 1M NaOH. The free amine will separate as an oil or precipitate.[1]

    • Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo to obtain the free base (S)-FMEA.
  • Salt Formation:

    • Dissolve the racemic acid (10 mmol) in minimal hot Ethanol (approx. 60°C).

    • Add the freshly prepared (S)-FMEA free base (10 mmol) dropwise with stirring.

    • Note: If the salt precipitates immediately, add more hot ethanol until a clear solution is obtained (reflux if necessary).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4–6 hours.

    • Critical: Do not disturb the vessel. Rapid cooling entraps the unwanted diastereomer.

    • Further cool to 4°C overnight to maximize yield.

  • Isolation & Recrystallization:

    • Filter the crystals (Salt A).[2] Save the mother liquor (enriched in Salt B).

    • Recrystallization: Dissolve Salt A in minimal boiling ethanol and cool again. Repeat until the melting point is constant.

  • Liberation of Resolved Acid:

    • Suspend the purified salt in DCM.[2]

    • Add 1M HCl (slight excess). Shake in a separatory funnel.

    • The (S)-FMEA stays in the aqueous layer (as HCl salt) and can be recycled.

    • The resolved Acid partitions into the DCM layer.[2] Dry and evaporate.[2]

Visual Workflow (Graphviz)

ResolutionWorkflow Start Racemic Acid (+/-) + (S)-FMEA (Free Base) Soln Homogeneous Solution (Hot Ethanol) Start->Soln Cryst Slow Cooling (Fractional Crystallization) Soln->Cryst Filter Filtration Cryst->Filter Solid Solid: Diastereomer A (High Crystallinity) Filter->Solid Precipitate Liquid Mother Liquor: Diastereomer B (Enriched) Filter->Liquid Filtrate Recryst Recrystallization (EtOH) Solid->Recryst Liberation Acid Hydrolysis (HCl/DCM Extraction) Recryst->Liberation Product Pure Enantiomer Acid (>98% ee) Liberation->Product Recycle Recovered (S)-FMEA.HCl (Aqueous Layer) Liberation->Recycle Recycle

Figure 1: Workflow for the chiral resolution of racemic acids using (S)-FMEA.

Application 2: Diastereoselective Reductive Amination

Principle

(S)-FMEA serves as a Chiral Auxiliary to synthesize chiral secondary amines. The reaction with a prochiral ketone forms a chiral imine. Subsequent reduction occurs preferentially from the less sterically hindered face, directed by the chiral center of the FMEA moiety.

Detailed Protocol

Reaction:



Materials:

  • Prochiral Ketone (e.g., Acetophenone derivatives)

  • (S)-FMEA·HCl (1.1 equiv)[3]

  • Triethylamine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Dry THF

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried flask under Nitrogen, suspend (S)-FMEA·HCl (1.1 mmol) in dry THF (5 mL).

    • Add Triethylamine (1.1 mmol) and stir for 15 min to liberate the free amine.

    • Add the Ketone (1.0 mmol) followed by Titanium(IV) isopropoxide (1.2 mmol).

    • Stir at room temperature for 12–24 hours. (Monitor by TLC; the disappearance of ketone indicates imine formation).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Ethanol (2 mL) to the mixture (essential for NaBH

      
       solubility/activation).
      
    • Add NaBH

      
       (1.5 mmol) portion-wise.
      
    • Allow to warm to room temperature and stir for 3 hours.

  • Workup:

    • Quench by adding 1M NaOH (2 mL). A white precipitate of Titanium salts will form.

    • Filter through a Celite pad. Wash with Ethyl Acetate.

    • Concentrate the filtrate.

  • Purification & Cleavage (Optional):

    • The product is a secondary amine consisting of diastereomers (S,S) and (S,R).

    • Separate diastereomers via Flash Column Chromatography (Silica gel, Hexane/EtOAc).

    • Cleavage: If the FMEA group is purely an auxiliary, cleave it via hydrogenolysis (Pd/C, H

      
      , 50 psi) to yield the primary chiral amine.
      

Quality Control & Analytics

To validate the enantiomeric excess (ee) or diastereomeric ratio (dr), Chiral HPLC is required.[1]

Method Parameters:

  • Column: Daicel Chiralcel OD-H or AD-H (The 2-fluoro group often interacts well with amylose-based phases).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (basic modifier is crucial for amines to prevent tailing).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (The aromatic ring of FMEA provides a strong chromophore).

Calculation:



References

  • PubChem Compound Summary. (2023). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.[3] National Center for Biotechnology Information. [Link][3]

  • Kozlowski, M. C., & Morgan, J. B. (2003). Chiral Resolution of Amines and Acids. Comprehensive Organic Synthesis II. (General reference for the methodology of diastereomeric salt resolution).
  • Nugent, T. C. (Ed.).[4] (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Authoritative text on reductive amination using chiral benzylamines).

Sources

Troubleshooting & Optimization

Optimizing yield in the synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You have reached the Tier-3 Technical Support guide for the synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride . This chiral amine is a critical pharmacophore in various tyrosine kinase inhibitors and GPCR ligands.

The presence of the ortho-fluorine atom creates specific steric and electronic challenges that distinguish this substrate from simple acetophenones. This guide prioritizes the two most reliable methodologies for high-enantiomeric excess (ee): Biocatalytic Transamination (Green/Scalable) and Ellman’s Sulfinamide Auxiliary (Versatile/Lab-Scale).

Module 1: Biocatalytic Synthesis ( -Transaminases)

Methodology: Enzymatic conversion of 1-(2-fluoro-4-methoxyphenyl)ethanone to the amine using isopropylamine (IPA) as the amine donor.

Workflow Visualization

The following diagram illustrates the enzymatic cycle and critical failure points (inhibition) specific to ortho-substituted acetophenones.

Biocatalysis_Workflow Substrate Ketone Substrate (2-F-4-OMe) Enzyme ω-Transaminase (PLP-Bound) Substrate->Enzyme Steric Hindrance (2-Fluoro) Complex Enzyme-Substrate Complex Substrate->Complex + Isopropylamine Product (S)-Amine Product Complex->Product Transamination ByProduct Acetone (Inhibitor) Complex->ByProduct Coproduction ByProduct->Enzyme Product Inhibition (Critical)

Caption: Kinetic pathway of


-transaminase. Red dashed lines indicate inhibition mechanisms requiring process control.
Troubleshooting & Optimization (Q&A)

Q1: My conversion stalls at ~50% despite using excess isopropylamine. Is the enzyme dead? Diagnosis: Likely thermodynamic equilibrium limitation or product inhibition by acetone. Solution:

  • Equilibrium Shift: The reaction is reversible.[1] Acetone (coproduct) inhibits the enzyme. Use active acetone removal (e.g., nitrogen sweep or reduced pressure if the amine donor is less volatile, though difficult with IPA) or a Lactate Dehydrogenase (LDH) coupled system to consume pyruvate (if using alanine as donor).

  • Solvent Engineering: For this specific lipophilic substrate, add 10–30% DMSO as a cosolvent. This increases substrate solubility and often mitigates product inhibition, as seen in high-concentration protocols for similar fluorinated intermediates [1].

Q2: The reaction rate is incredibly slow compared to non-fluorinated acetophenones. Diagnosis: Steric hindrance at the enzyme active site. The ortho-fluorine atom clashes with the "small" binding pocket of standard wild-type transaminases. Solution:

  • Enzyme Selection: Do not use generic Vibrio fluvialis strains. You require an engineered variant with an expanded active pocket.[2] Recent work on (S)-1-(2-fluorophenyl)ethylamine demonstrated that Y168R/R416Q variants of Pseudogulbenkiania ferrooxidans transaminase (PfTA) increase catalytic efficiency by >20-fold by alleviating steric clashes [2].[2]

  • Temperature: Increase reaction temperature to 40–45°C (if the specific enzyme variant is thermostable) to overcome the activation energy barrier imposed by the fluorine sterics.

Module 2: Ellman’s Auxiliary Synthesis

Methodology: Condensation of the ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction and hydrolysis.

Workflow Visualization

Decision tree for optimizing diastereoselectivity (de).

Ellman_Optimization Start Imine Formation (Ketone + (S)-tBS) Step1_Check Conversion > 95%? Start->Step1_Check Action_Ti Increase Ti(OEt)4 to 4.0 eq Reflux in THF Step1_Check->Action_Ti No Reduction Reduction Step Step1_Check->Reduction Yes Action_Ti->Step1_Check Selectivity Select Reducing Agent Reduction->Selectivity NaBH4 NaBH4 (Standard) Selectivity->NaBH4 Cost Focus LSelect L-Selectride (Bulky) Selectivity->LSelect Purity Focus Result_Low Low de (<80%) NaBH4->Result_Low Risk with Ortho-F Result_High High de (>98%) LSelect->Result_High Preferred

Caption: Decision matrix for maximizing diastereomeric excess (de) in Ellman sulfinamide protocols.

Troubleshooting & Optimization (Q&A)

Q3: I cannot get the imine formation to complete. I see starting ketone even after 24h. Diagnosis: The electron-rich methoxy group (deactivating the ketone electrophile) combined with the ortho-fluorine sterics makes condensation difficult. Solution:

  • Lewis Acid Stoichiometry: Standard 2.0 eq of

    
     is insufficient. Increase to 4.0 equivalents .
    
  • Solvent: Switch from DCM (reflux ~40°C) to THF (reflux ~66°C) or Toluene (110°C) . The higher temperature is often required to drive the bulky 2-fluoro ketone to the imine [3].

Q4: After reduction and hydrolysis, my enantiomeric excess (ee) is only 85%. Diagnosis: Poor diastereoselectivity during the reduction of the sulfinyl imine. The "2-fluoro" substituent can disrupt the chair-like transition state if the reducing agent isn't bulky enough. Solution:

  • Reagent Switch: Stop using Sodium Borohydride (

    
    ).
    
  • Protocol: Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C in THF. The bulky hydride donor enhances the differentiation between the Re and Si faces of the imine, typically boosting de to >98% for ortho-substituted systems [4].

Module 3: Salt Formation & Purification

Methodology: Cleavage of the sulfinyl group (or extraction from biocatalysis) and precipitation as HCl salt.

Q5: The product "oils out" instead of crystallizing as a solid HCl salt. Diagnosis: Presence of residual water or impurities (sulfinamide byproducts), or incorrect solvent polarity. Solution:

  • Solvent System: Dissolve the crude free base in minimal dry ethyl acetate .

  • Acid Source: Do not use aqueous HCl. Use 4M HCl in Dioxane or generate HCl gas in situ (Acetyl Chloride + MeOH).

  • Anti-solvent: Add MTBE (Methyl tert-butyl ether) or Heptane dropwise to the stirring solution until turbidity persists. Cool slowly to 0°C.

Summary Data Comparison

FeatureBiocatalysis (

-TA)
Ellman's Auxiliary
Yield Potential 80-90%70-85%
Enantiomeric Excess >99% (Excellent)95-99% (Good)
2-Fluoro Tolerance Requires Engineered Variant [2]Requires High Temp/Lewis Acid
Scalability High (kg scale)Moderate (reagent cost)
Green Chemistry Superior (Water/Ambient Temp)Low (Titanium waste)

References

  • MDPI. (2021).

    
    -Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine. Available at: [Link]
    
  • ResearchGate. (2025).[2] Site-specific mutation of

    
    -transaminase and the biocatalytic preparation of (S)-1-(2-fluorophenyl)ethylamine. Available at: [Link]
    
  • Organic Syntheses. (2005). Synthesis of Chiral Amines using tert-Butanesulfinamide. Available at: [Link]

Sources

Overcoming low reactivity of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reactivity of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl

Welcome to the Technical Response Unit

Ticket ID: #BENZ-AMINE-2F-4OMe Subject: Overcoming "Low Reactivity" in Nucleophilic Substitutions & Couplings Status: Resolved / Guide Available

Executive Summary: Users frequently report "low reactivity" with (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride . In 90% of cases, the molecule is not inherently unreactive; rather, the reaction environment fails to address three critical factors:

  • The "Salt Lock" Effect: The HCl salt is insoluble in standard organic coupling solvents (DCM, THF), preventing the amine from entering the solution phase.

  • Ortho-Steric Drag: The fluorine atom at the 2-position creates a specific steric barrier that standard coupling reagents (EDC/HOBt) cannot penetrate efficiently.

  • Benzylic Fragility: Aggressive heating to overcome #1 and #2 leads to racemization (loss of the S-configuration) rather than product formation.

Module 1: The "Salt Lock" Protocol (Critical First Step)

The Problem: You are likely adding the solid hydrochloride salt directly to a reaction mixture containing a weak base (like TEA) in a non-polar solvent (DCM).

  • Result: The salt remains suspended. The amine is never liberated. The reaction yield is <5%.

The Solution: Do not rely on in situ neutralization for difficult substrates. You must perform a "Free-Base Liberation" prior to the main reaction to ensure the amine is soluble and nucleophilic.

Protocol: Biphasic Free-Basing (Recommended)
  • Step 1: Suspend the amine HCl salt in CH₂Cl₂ (DCM) (0.1 M concentration).

  • Step 2: Add an equal volume of 1M NaOH or Saturated NaHCO₃ .

    • Note: Use NaOH for speed, but NaHCO₃ is safer if you are worried about leaving the amine in base too long (racemization risk).

  • Step 3: Shake vigorously for 5 minutes.

  • Step 4: Separate layers. Extract the aqueous layer 2x with DCM.

  • Step 5: Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1]

  • Step 6: Concentrate immediately and use the resulting oil in your coupling reaction.

    • Warning: Do not store the free base for long periods; benzylic amines absorb CO₂ from the air to form carbamates.

Module 2: Overcoming Steric Hindrance (Coupling Reagents)

The Problem: The 2-Fluoro substituent creates an "Ortho-Effect." While Fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the nucleophilic nitrogen destabilizes the tetrahedral intermediate formed during amide coupling. Standard reagents like EDC/NHS or DCC are too slow, allowing side reactions (hydrolysis) to outcompete the coupling.

The Solution: Switch to "Fast-Acting" Uronium or Phosphonium reagents that generate a highly reactive active ester.

Reagent Selection Matrix
Reagent SystemReactivity LevelRecommendationWhy?
EDC / HOBt LowAVOID Too slow for ortho-substituted amines.
HATU / DIPEA HighPREFERRED The HOAt moiety creates a "catalytic bridge" that accelerates attack despite steric bulk.
COMU / DIPEA Very HighALTERNATIVE Safer byproduct profile than HATU; excellent for hindered amines.
T3P (Propylphosphonic anhydride) Medium-High⚠️ CONDITIONAL Good for large scale, but requires careful pH control.
Acid Fluoride (via TFFH) Extreme☢️ NUCLEAR OPTION Use only if HATU fails. Generates an acyl fluoride which is small enough to bypass the ortho-fluorine steric clash.
Module 3: Preserving Chirality (Racemization Defense)

The Problem: This molecule is a Chiral Benzylic Amine . The benzylic proton (C-H) is acidified by the aromatic ring.

  • Risk Factor:[2][3][4] The 4-Methoxy group (EDG) helps stabilize the ring, but the inductive withdrawal from the 2-Fluoro group can still make that proton labile.

  • Trigger: High temperatures (>40°C) or strong bases (NaH, DBU) will cause the amine to racemize via an imine intermediate.

The Solution:

  • Base Choice: Use DIPEA (Hunig's Base) . It is sterically hindered and non-nucleophilic, reducing the risk of deprotonating the chiral center compared to smaller bases like TEA.

  • Temperature Limit: Never heat the reaction above 35°C unless absolutely necessary.

Visual Troubleshooting Guide
Workflow: Optimizing the Reaction

ReactionOptimization Start Reaction Yield < 20% CheckSalt Is the Amine fully dissolved? Start->CheckSalt Dissolve Perform Biphasic Extraction (See Module 1) CheckSalt->Dissolve No (Cloudy) CheckReagent Which Coupling Reagent? CheckSalt->CheckReagent Yes (Clear) Dissolve->CheckReagent SwitchHATU Switch to HATU or COMU (See Module 2) CheckReagent->SwitchHATU EDC/DCC/HOBt CheckTemp Is Temperature > 40°C? CheckReagent->CheckTemp HATU/COMU SwitchHATU->CheckTemp LowerTemp Reduce Temp to RT Extend Time to 24h CheckTemp->LowerTemp Yes Success Target Yield > 80% >99% ee CheckTemp->Success No LowerTemp->Success

Figure 1: Decision tree for troubleshooting low yields in coupling reactions involving (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine.

Mechanism: The Racemization Risk

RacemizationPath S_Isomer (S)-Amine (Active) BaseAttack Base (B:) removes Benzylic Proton S_Isomer->BaseAttack High Heat / Strong Base Planar Planar Intermediate (Achiral) BaseAttack->Planar Racemate Racemic Mixture (50% R / 50% S) Planar->Racemate Reprotonation

Figure 2: Pathway of racemization. The benzylic proton is vulnerable to base-mediated removal, destroying the chiral center.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF as a solvent to dissolve the HCl salt directly?

  • A: Yes, DMF dissolves the salt better than DCM. However, you must still add at least 1.0 equivalent of base (DIPEA) to liberate the amine. If the reaction is still slow, the "Salt Lock" (ion pairing) might still be hindering the nucleophile. Switching to the "Free-Base Protocol" (Module 1) is cleaner.

Q2: I see a new spot on TLC that isn't my product. What is it?

  • A: If you used EDC, it might be the N-acylurea byproduct (a common failure mode with hindered amines).[5] If you heated the reaction, it might be the imine formed from oxidation. Check the mass spec: if the mass is [M-2], you have oxidized the amine to an imine/ketone.

Q3: Why not use Acid Chlorides? They are very reactive.

  • A: Acid chlorides are too reactive. They generate HCl byproduct which will immediately protonate your unreacted amine, shutting down the reaction (unless you use excess base, which increases racemization risk). Acid Fluorides (via TFFH) are a better balance of stability and reactivity for this specific substrate.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Relevance: Establishes HATU/HO
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Relevance: Industrial standards for handling salt forms and solvent selection.
  • Clayden, J., et al. (2001). Organic Chemistry. Chapter 48: Stereoselectivity. Oxford University Press.

Sources

Technical Support Center: Optimizing Diastereomeric Resolution through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to unraveling the complexities of diastereomeric resolution. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and success rate of their chiral separations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. The choice of solvent is a pivotal parameter in diastereomeric resolution, often determining the success or failure of the separation. This guide will provide in-depth, actionable advice on leveraging solvent properties to achieve optimal resolution outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the role of solvents in diastereomeric resolution.

Q1: Why is solvent selection so critical in diastereomeric resolution?

The entire principle of diastereomeric resolution by crystallization hinges on the differential solubility of the two diastereomeric salts.[1][2] The ideal solvent system will maximize this solubility difference, allowing for the selective crystallization of the less soluble diastereomer while the more soluble one remains in the mother liquor.[1][3] The solvent's interaction with the diastereomeric salts through forces like hydrogen bonding and dipole-dipole interactions directly influences their solubility and crystal packing, and consequently, the resolution efficiency.[4]

Q2: What are the key properties of a solvent to consider?

The primary solvent properties to consider are:

  • Polarity: The polarity of the solvent plays a significant role in solubilizing the diastereomeric salts.[4] A solvent that is too polar may dissolve both diastereomers equally well, preventing crystallization, while a solvent that is not polar enough may result in poor solubility for both.

  • Hydrogen Bonding Capability: Solvents with different hydrogen bonding capacities (donor or acceptor) can interact differently with the diastereomeric salts, which often have multiple hydrogen bond donor and acceptor sites.[4] This differential interaction can be exploited to fine-tune solubility.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols) can form strong hydrogen bonds and may solvate the ions of the salt to a greater extent, influencing their solubility. Aprotic solvents (e.g., esters, ketones) lack this ability and can sometimes lead to better crystallization.

Q3: Can the choice of solvent influence which enantiomer crystallizes?

Yes, this phenomenon, known as "chirality switching" or "inversion of relative solubility," can occur.[1][5] In some systems, changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to become the less soluble one and crystallize out.[1][6] This highlights the profound impact of solvent-solute interactions on the thermodynamics of crystallization.[5]

Q4: What is an "anti-solvent," and how is it used in this context?

An anti-solvent is a solvent in which the diastereomeric salts have very low solubility.[1] It is typically added gradually to a solution of the salts in a "good" solvent to induce precipitation or crystallization. This technique is particularly useful for increasing the yield of the less soluble salt by reducing its solubility in the solvent mixture.[1] For instance, water is often used as an anti-solvent for solutions of diastereomeric salts in methanol.[7]

Q5: What is a "solid solution," and why is it problematic for diastereomeric resolution?

A solid solution forms when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[4] This results in a single solid phase containing both diastereomers, making their separation by simple recrystallization ineffective and limiting the achievable diastereomeric excess (d.e.).[4] The formation of a solid solution is more likely when the two diastereomers are structurally very similar.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during diastereomeric resolution experiments, with a focus on solvent-related issues.

Issue 1: No crystals are forming.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for both diastereomeric salts, preventing precipitation.[8]

    • Solution: A systematic solvent screening is necessary to identify a system with differential solubility.[8]

  • Supersaturation Not Reached: The solution may be too dilute.

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[8]

  • High Energy Barrier for Nucleation: The formation of the initial crystal nuclei may be kinetically hindered.

    • Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomeric salt if available.[8]

Issue 2: An oil or gum is forming instead of crystals ("oiling out").

Possible Causes & Solutions:

  • High Concentration: The concentration of the diastereomeric salts in the solution may be too high.

    • Solution: Add more of the solvent to dilute the solution.[8]

  • Crystallization Temperature is Too High: The melting point of the diastereomeric salt may be lower than the crystallization temperature.

    • Solution: Lower the crystallization temperature.[8]

  • Inappropriate Solvent System: The solvent may not be conducive to crystal lattice formation.

    • Solution: Change the solvent system. A less polar solvent might favor crystallization over oiling out.[8]

Issue 3: The yield of the desired diastereomeric salt is low.

Possible Causes & Solutions:

  • High Solubility of the Desired Salt: The desired diastereomer may still have significant solubility in the mother liquor.

    • Solution: Employ an anti-solvent to reduce the solubility of the desired salt and increase the yield.[1]

  • Suboptimal Temperature Profile: The final crystallization temperature may be too high, leaving a substantial amount of the desired salt dissolved.

    • Solution: Optimize the cooling profile to ensure the final temperature is low enough for maximum precipitation without causing the co-precipitation of the more soluble diastereomer.

Issue 4: The diastereomeric excess (d.e.) of the crystallized salt is low.

Possible Causes & Solutions:

  • Poor Solvent Selectivity: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomers.

    • Solution: A comprehensive solvent screening is the most effective way to find a solvent that maximizes the solubility difference.[8]

  • Formation of a Solid Solution: Both diastereomers are co-crystallizing in the same crystal lattice.[4]

    • Solution: Modifying the solvent system is crucial as the formation of a solid solution can be solvent-dependent.[8] In some cases, a technique called enantioselective dissolution can be employed, where a new solvent is used to selectively dissolve the minor diastereomer from the enriched crystalline phase.[9]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Diastereomeric Resolution

This protocol outlines a high-throughput method for screening multiple solvents to identify the optimal system for your diastereomeric resolution.

Materials:

  • Racemic mixture of the compound to be resolved.

  • Chiral resolving agent.

  • A selection of solvents with varying polarities and hydrogen bonding capabilities (see Table 1).

  • 96-well microplate or small vials.

  • Plate shaker/agitator.

  • Centrifuge with a plate rotor.

  • HPLC or other analytical method to determine d.e.

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of your racemic compound and the resolving agent in a volatile solvent like methanol or ethanol.[4]

  • Salt Formation: In each well of the 96-well plate or in individual vials, combine equimolar amounts of the racemic compound and resolving agent stock solutions.[4]

  • Solvent Evaporation: Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.[8]

  • Addition of Screening Solvents: Add a fixed volume of each screening solvent to the respective wells.[8]

  • Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[8]

  • Separation of Solid and Liquid Phases: Centrifuge the plate to pellet the solid material.[8]

  • Analysis: Carefully collect a sample of the supernatant (mother liquor) from each well and analyze the diastereomeric composition of both the solid and the supernatant using a suitable analytical technique. The ideal solvent will show a high d.e. in the solid phase and a corresponding enrichment of the other diastereomer in the mother liquor.

Data Presentation

Table 1: Common Solvents for Diastereomeric Resolution Screening
Solvent ClassExamplesPolarity (Dielectric Constant)Hydrogen BondingTypical Applications
Alcohols Methanol, Ethanol, IsopropanolHighDonor & AcceptorGood starting point for many resolutions.[1]
Esters Ethyl acetate, Isopropyl acetateMediumAcceptorOften provides a good balance of solubility and crystallinity.[7]
Ketones Acetone, Methyl ethyl ketoneMediumAcceptorUseful for compounds with moderate polarity.[1]
Ethers Tetrahydrofuran (THF), Diethyl etherLow to MediumAcceptorCan be effective for less polar compounds.[1]
Hydrocarbons Toluene, HeptaneLowNoneOften used as anti-solvents or for non-polar compounds.
Halogenated Dichloromethane, ChloroformLow to MediumWeak AcceptorCan be effective but are often avoided due to toxicity.
Water -HighDonor & AcceptorUsed as a solvent for highly polar compounds or as an anti-solvent.[7]

Visualizations

Diagram 1: The Role of the Solvent in Diastereomeric Salt Crystallization

G cluster_solution Solution Phase cluster_solid Solid Phase Racemic_Mixture Racemic Mixture (R-Enantiomer & S-Enantiomer) Diastereomeric_Salts Diastereomeric Salts in Solution (R,S'-Salt & S,S'-Salt) Racemic_Mixture->Diastereomeric_Salts Salt Formation Resolving_Agent Chiral Resolving Agent (e.g., S'-Agent) Resolving_Agent->Diastereomeric_Salts Solvent Solvent Solvent->Diastereomeric_Salts Solvation Crystals Crystals of Less Soluble Diastereomeric Salt (e.g., R,S'-Salt) Diastereomeric_Salts->Crystals Selective Crystallization (Driven by low solubility) Mother_Liquor Mother Liquor Enriched in More Soluble Diastereomeric Salt (e.g., S,S'-Salt) Diastereomeric_Salts->Mother_Liquor Remains in solution (Higher solubility)

Caption: The solvent mediates the formation and selective crystallization of diastereomeric salts.

Diagram 2: Troubleshooting Workflow for Common Resolution Issues

G cluster_solutions Troubleshooting Steps Start Start Resolution Experiment Problem Problem Encountered? Start->Problem No_Crystals No Crystals Forming Problem->No_Crystals Yes Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_DE Low Diastereomeric Excess (d.e.) Problem->Low_DE Yes Successful_Resolution Successful Resolution Problem->Successful_Resolution No Solvent_Screen Perform Systematic Solvent Screening No_Crystals->Solvent_Screen Change_Concentration Adjust Concentration (Evaporate/Add Solvent) No_Crystals->Change_Concentration Induce_Nucleation Induce Nucleation (Scratching/Seeding) No_Crystals->Induce_Nucleation Oiling_Out->Solvent_Screen Oiling_Out->Change_Concentration Change_Temperature Modify Crystallization Temperature Oiling_Out->Change_Temperature Low_DE->Solvent_Screen Solvent_Screen->Start Re-run Change_Concentration->Start Re-run Change_Temperature->Start Re-run Induce_Nucleation->Start Re-run

Sources

Temperature optimization for reactions involving (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-OPT-1391062 Compound: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS: 1391062-47-7 (Analogous Reference) Support Level: Tier 3 (Process Chemistry & Optimization)[1][2][3]

Executive Summary: The "Ortho-Fluoro" Constraint[1][2][3][4]

Welcome to the technical support hub for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine . This molecule presents a unique optimization challenge compared to its non-fluorinated analogs.[2][3][4]

While the para-methoxy group donates electron density (stabilizing carbocations, increasing racemization risk via


 pathways), the ortho-fluorine atom introduces two critical constraints:[1][3][5]
  • Inductive Acidification: The electron-withdrawing nature of the fluorine makes the benzylic proton more acidic than in simple methoxy-benzylamines, increasing the rate of base-catalyzed racemization.[2][3]

  • Steric Hindrance: The ortho substituent imposes steric drag on nucleophilic attack, often tempting researchers to increase temperature to drive conversion—this is the primary cause of enantiomeric excess (ee%) erosion. [3]

This guide defines the thermal boundaries to maintain chiral integrity (>98% ee) while ensuring complete conversion.

Module 1: Thermodynamics & Solubility (The Setup)[1][3]

Handling the Hydrochloride Salt

The HCl salt is the stable storage form but must be neutralized ("free-based") for nucleophilic reactions.[1][2][3] This process is exothermic.[2][3][4]

ParameterSpecificationTechnical Rationale
Storage Temp

(Desiccated)
Prevents hygroscopic clumping and hydrolysis.[1][2][3][5]
Dissolution Solvent MeOH, Water, DMSOSalt is insoluble in non-polar solvents (DCM, Toluene).[3]
Neutralization Temp

(Ice Bath)
Neutralization releases heat.[1][2][3] High local temp + high pH = rapid racemization.[2][3][4]
Free Base Stability Unstable >

The free amine absorbs

(carbamate formation) and oxidizes easily.[1][2][3] Use immediately.
Protocol: Controlled Neutralization (Free-Basing)

Issue: User reports low yields or "gumming" during extraction. Root Cause: The ortho-fluoro group reduces the lipophilicity slightly compared to the non-fluoro analog, making phase separation sluggish.[3]

Step-by-Step Guide:

  • Suspend the HCl salt in DCM (

    
    ).
    
  • Cool the slurry to

    
     .
    
  • Slowly add

    
     of aq.[1][2][3][4] 
    
    
    
    (
    
    
    ) or saturated
    
    
    .[1][2][3] Do not exceed
    
    
    internal temp.
  • Stir vigorously for 15 mins.

  • Separate phases cold.[2][3][4][6] Dry organic layer over

    
     and use immediately in the next step.[1][2][3] Do not concentrate to dryness with heat. [3][4]
    

Module 2: Kinetic Control in Coupling Reactions[4]

The Temperature-Racemization Trade-off

In amide coupling (e.g., with carboxylic acids), you face a competition between the rate of amide bond formation (


) and the rate of racemization (

).[1][3]
  • Danger Zone:

    
    .[1][2][3][4] The activation energy for proton abstraction at the chiral center is accessible here, especially with bases like TEA or DIPEA.[3]
    
  • Safe Zone:

    
    .[1][2][3]
    
Recommended Coupling Conditions

Avoid thermal activation.[2][3][4] Use high-reactivity coupling agents to drive kinetics at low temperatures.[1][2][3][5][4]

Reaction TypeReagent SystemTemp ProfileCritical Note
Amide Coupling HATU / DIPEA

Gold Standard. Fast kinetics at

minimizes racemization risk.[1][2][3][5]
Amide Coupling T3P (Propylphosphonic anhydride)

Low epimerization risk; excellent for sterically hindered amines (due to ortho-F).[1][2][3][5]
Reductive Amination

/


Do not heat to force imine formation.[1][2][3] Use

as a Lewis acid catalyst instead of heat.[1][2][3]
Acylation Acid Chloride / Pyridine

Highly exothermic.[1][2][3][5] Must be cooled strictly.[2][3][4]
Workflow Visualization

The following diagram illustrates the decision logic for temperature control during the coupling phase.

CouplingLogic Start Start: Coupling Reaction ReagentCheck Select Reagent System Start->ReagentCheck HATU HATU / EDC ReagentCheck->HATU Standard AcidCl Acid Chloride ReagentCheck->AcidCl High Reactivity TempControl1 Maintain 0°C - 5°C HATU->TempControl1 TempControl2 Maintain -10°C - 0°C AcidCl->TempControl2 BaseAdd Add Base (DIPEA/TEA) TempControl1->BaseAdd TempControl2->BaseAdd Monitor Monitor Reaction (LCMS) BaseAdd->Monitor Decision Conversion > 95%? Monitor->Decision Success Workup (Cold) Decision->Success Yes Stall Reaction Stalled Decision->Stall No Action Do NOT Heat. Add Catalyst (HOAt) or Switch Reagent Stall->Action Action->Monitor

Figure 1: Thermal decision matrix for coupling reactions involving (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine. Note the strict prohibition on heating when reaction stalls.

Module 3: Troubleshooting & FAQs

Q1: I see a "split peak" on my chiral HPLC after the reaction. Is this racemization?

Diagnosis: Likely, yes.[2][3][4] Mechanism: If you used a strong base (like NaH or excess DBU) or heated the reaction


, the benzylic proton (acidified by the ortho-F and phenyl ring) was abstracted, forming a planar enolate-like intermediate that reprotonated indiscriminately.[1][3]
Fix: 
  • Switch to a weaker base (NMM or DIPEA).[1][2][3][4]

  • Ensure temperature never exceeds

    
    .[1][2][3][4]
    
  • Check your starting material: The HCl salt itself can racemize if stored improperly (wet/warm).[2][3][4] Verify the raw material ee%.

Q2: The reaction is too slow at . Can I heat it to ?

Answer: Absolutely not. The ortho-fluoro group creates steric bulk, slowing the approach of the electrophile.[1][2][3] Heating provides energy to overcome this but also overcomes the rotational barrier for racemization.[2][3][4] Alternative: Increase the concentration (0.5 M


 1.0 M) or use a more active coupling agent (e.g., switch from EDC to HATU or COMU) rather than increasing temperature.
Q3: My yield is low during the workup of the free base.

Answer: The amine carbamate (formed by reaction with atmospheric


) might be forming if the free base solution is left stirring at RT.[1][2][3]
Fix:  Keep the free base solution cold (

) and under Nitrogen/Argon atmosphere. Perform the subsequent coupling immediately (telescoped process).[2][3][4]
Q4: What is the solubility profile of the HCl salt vs. Free Base?
  • HCl Salt: Soluble in MeOH, Water, DMSO.[3][4] Insoluble in DCM, EtOAc, Hexanes.[3][4]

  • Free Base: Soluble in DCM, EtOAc, MeOH.[3][4] Insoluble in Water (at basic pH).[1][2][3][4]

  • Implication: Perform the coupling in DCM or DMF. If using DCM, you must neutralize the salt first or use enough organic base to solubilize it in situ.[3][4]

References

  • PubChem. (2025).[1][2][3][4] (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (Compound Summary). National Library of Medicine.[2][3][4] [Link] (Note: Reference for physical properties of the enantiomer).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Organic Process Research & Development, 20(2), 140–177.[3][4] (Standard reference for amide coupling temperature control).

  • Nugent, T. C.[2][3][4][6] (Ed.). (2010).[1][2][3][4] Chiral Amine Synthesis: Methods, Developments and Applications.[2][3][4][7] Wiley-VCH.[1][2][3][5][4] (Authoritative text on handling chiral alpha-methyl benzylamines).

Sources

Preventing racemization of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide to Maintaining Stereochemical Integrity

Welcome to the technical support center for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization and maintaining the enantiomeric purity of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your work. The question-and-answer format is designed to help you quickly identify and resolve problems related to the loss of enantiomeric excess (ee).

Question 1: I've observed a significant drop in the enantiomeric excess of my (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride after my reaction work-up. What are the likely causes?

Answer: A decrease in enantiomeric excess post-work-up is a common issue and can typically be traced back to a few key factors that promote racemization. Racemization occurs through the formation of a planar, achiral intermediate, which can then be attacked from either side with equal probability, leading to a mixture of enantiomers.[1][2] The primary culprits are often harsh pH conditions, elevated temperatures, and prolonged reaction or exposure times.[1]

Troubleshooting Steps:

  • Examine Your pH:

    • Acidic Conditions: While the hydrochloride salt form is generally more stable, strongly acidic conditions can still catalyze racemization.

    • Basic Conditions: Exposure to even mild bases can deprotonate the amine, leading to the free amine which is more susceptible to racemization. During an aqueous work-up, if you've used a base (e.g., NaHCO₃, Na₂CO₃, or NaOH) to neutralize excess acid or to extract the free amine, this is a critical point of investigation. The strength of the base can significantly impact the degree of racemization.[1]

  • Review Your Temperatures:

    • Elevated Temperatures: Heat provides the activation energy needed for the interconversion of enantiomers.[3] If your work-up involves heating (e.g., distillation to remove solvents), this could be a contributing factor. Even localized heating during an exothermic neutralization step can be problematic.

  • Consider Your Solvents:

    • Protic Solvents: Solvents like alcohols can facilitate proton transfer, which can play a role in the racemization mechanism.[4] While often necessary, prolonged exposure should be minimized.

  • Evaluate Exposure Time:

    • The longer your compound is exposed to destabilizing conditions (adverse pH, high temperature), the greater the extent of racemization.[1] Aim to perform your work-up and isolation as efficiently as possible.

Question 2: My chiral HPLC analysis shows a racemic or near-racemic mixture after attempting to generate the free amine from the hydrochloride salt. How can I prevent this?

Answer: This is a classic scenario where the transition from the more stable salt to the less stable free amine is the root cause of racemization. The free amine is significantly more prone to forming an achiral imine intermediate, which is a key step in the racemization pathway.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Mechanism of Amine Racemization.", fontname="Arial", fontsize=10]; }

Recommended Protocol for Free Base Generation:

This protocol is designed to minimize exposure to harsh conditions.

  • Dissolution: Dissolve the (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in a minimal amount of deionized water at room temperature.

  • Biphasic System: Add an immiscible organic solvent with a low boiling point (e.g., dichloromethane or diethyl ether).

  • Controlled Neutralization: Cool the biphasic mixture in an ice bath (0-5 °C). Slowly add a cooled, dilute aqueous solution of a mild base (e.g., saturated sodium bicarbonate) with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 8-9. Avoid strong bases like NaOH or KOH.

  • Rapid Extraction: Once the pH is stable, immediately separate the organic layer. Perform one or two more quick extractions of the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (<30 °C).

  • Immediate Use: It is highly recommended to use the generated free amine immediately in the next synthetic step without prolonged storage.

Question 3: What are the optimal storage conditions for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride to ensure long-term enantiomeric stability?

Answer: Proper storage is crucial for maintaining the stereochemical integrity of your chiral amine salt.

ParameterRecommended ConditionRationale
Form Hydrochloride SaltThe protonated amine is less susceptible to racemization than the free base.
Temperature -20°C to 4°CLower temperatures reduce the kinetic rate of racemization.[5]
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and CO₂, which can alter the local pH.
Container Tightly sealed, amber glass vialProtects from light and prevents moisture ingress.
State SolidThe solid state restricts molecular mobility, significantly hindering racemization pathways. Avoid storing in solution for extended periods.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of racemization for a primary chiral amine like this one?

The most common mechanism involves the reversible formation of an achiral imine or enamine intermediate.[1] This process is often catalyzed by the presence of acids or bases. The key step is the temporary removal of the stereocenter's defining proton, leading to a planar sp²-hybridized carbon.[6] Subsequent protonation can occur from either face of this planar intermediate, resulting in the formation of both the (S) and (R) enantiomers.

How do I choose the best solvent to minimize racemization risk during a reaction?

Solvent choice can significantly influence the rate of racemization.[1]

  • Aprotic Solvents: Generally, aprotic solvents (e.g., THF, Dichloromethane, Toluene) are preferred as they are less likely to participate in proton transfer mechanisms that facilitate racemization.

  • Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) can stabilize the transition states involved in racemization through hydrogen bonding, potentially increasing the rate of enantiomeric interconversion.[4] If a protic solvent is required for solubility or reactivity, reaction times and temperatures should be minimized.

Can my purification method cause racemization?

Yes, purification is a critical step where enantiomeric excess can be compromised.

  • Chromatography: Standard silica gel chromatography can be problematic. The slightly acidic nature of silica gel can contribute to on-column racemization, especially with prolonged run times. To mitigate this, you can:

    • Neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.

    • Use alternative stationary phases like alumina (basic or neutral).

    • Keep the column cold during elution.

  • Crystallization: Diastereomeric salt crystallization is a powerful technique for resolving enantiomers and can also be used for purification.[5] However, the conditions used for salt formation and liberation of the free amine must be carefully controlled to prevent racemization.

How can I accurately determine the enantiomeric excess (ee) of my sample?

Accurate determination of ee is essential for troubleshooting and for validating the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7]

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations.[8]

  • Gas Chromatography (GC) with a Chiral Column: Suitable for volatile derivatives of the amine.[9]

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: This technique can be used to create a diastereomeric environment, causing the signals of the two enantiomers to be distinct in the NMR spectrum, allowing for integration and ee determination.[8]

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References

  • Wikipedia. (2023). Racemization. In Wikipedia. Retrieved from [Link]

  • Ples, M. L., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2497–2505. Retrieved from [Link]

  • Krupcik, J., et al. (2013). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. SpringerPlus, 2, 608. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Blackmond, D. G. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle (Doctoral dissertation, University of Bath). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry. Retrieved from [Link]

  • Procter, D. J., & Clayden, J. (2018). Racemisation in Chemistry and Biology. Angewandte Chemie International Edition, 57(42), 13760-13783. Retrieved from [Link]

  • Carmen, C., & Juan, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13383–13469. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2019). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials, 2(3), 1264–1273. Retrieved from [Link]

  • Singh, T., & Kumar, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26034-26040. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2011). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 14(5), 353-357. Retrieved from [Link]

  • Joyce, L. A., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(25), 10499–10502. Retrieved from [Link]

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E113-E119. Retrieved from [Link]

  • Patel, S., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • Soderberg, T. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials, 7(8), 3567–3576. Retrieved from [Link]

  • Clariant. (2004). Racemization of optically active 2-substituted phenylglycin esters. Google Patents.
  • Gholami, H., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(5), 2097–2102. Retrieved from [Link]

  • De los Santos, Z. A., & Wolf, C. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(25), 10499–10502. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Effect of stereoisomerism and racemization on solubility. Retrieved from [Link]

  • Bhushan, R., & Arora, M. (2004). Influence of pH on α of selected chiral amino acids. Biomedical Chromatography, 18(6), 371-375. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Valarezo, E., et al. (2024). Chemical and Enantioselective Analysis of the Leaf Essential Oil from Varronia crenata Ruiz & Pav. Growing in Ecuador. Molecules, 29(1), 234. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarin. In Wikipedia. Retrieved from [Link]

  • Liu, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5396. Retrieved from [Link]

  • Sheng, X. C., et al. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
  • Wikipedia. (n.d.). Amine. In Wikipedia. Retrieved from [Link]

  • Kelly, P. F., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(18), 7111-7119. Retrieved from [Link]

  • Yamagishi, Y., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. The Journal of Organic Chemistry, 79(6), 2538–2547. Retrieved from [Link]

  • Sheng, X. C., et al. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

Sources

Work-up procedures to minimize product loss of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

A Guide to Minimizing Product Loss During Work-up Procedures

Welcome to the technical support guide for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols to help you maximize the yield and purity of your product. We understand the challenges that can arise during the isolation of chiral amines and have structured this guide to address the most common issues encountered in the field.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding product loss.

Q1: My overall yield is consistently low after the entire work-up process. Where are the most likely points of product loss?

A1: Significant product loss during the work-up of a primary amine like this one typically occurs at three critical stages:

  • Incomplete Extraction: The free amine may not be fully extracted from the aqueous layer into the organic solvent. This can be due to improper pH adjustment or insufficient solvent volume/extraction cycles.

  • Emulsion Formation: A stable emulsion between the aqueous and organic layers can physically trap your product, making clean separation impossible.

  • Suboptimal Hydrochloride Salt Formation & Isolation: The hydrochloride salt may have some solubility in the chosen crystallization solvent, leading to loss during filtration.[1] Additionally, improper solvent choice can cause the product to "oil out" instead of crystallizing, complicating isolation.

Q2: I've noticed a significant loss of product after the aqueous extraction steps. What is the primary cause?

A2: The most common reason for loss at this stage is incorrect pH of the aqueous layer. To extract the amine into an organic solvent (e.g., ethyl acetate, dichloromethane), it must be in its free base form. If the aqueous layer is not sufficiently basic (pH > 10-11), a portion of the amine will remain protonated as an ammonium salt, which is water-soluble and will not partition into the organic phase.[2] Always verify the pH of the aqueous phase with pH paper or a calibrated meter after adding the base and before extraction.

Q3: Why does my product form a sticky oil or goo during the hydrochloride salt precipitation instead of a crystalline solid?

A3: "Oiling out" is a common problem that often points to issues with solvent, water content, or temperature.

  • Presence of Water: Even small amounts of residual water from the extraction phase can interfere with crystallization. Using aqueous HCl is a frequent cause of lower yields due to the solubility of the hydrochloride salt in water.[1] Ensure your organic solution of the free amine is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before adding the HCl source.

  • Solvent Choice: The solvent used for precipitation must be one in which the free amine is soluble but the hydrochloride salt is not. Isopropanol and ethyl acetate are common choices. If the salt has some solubility, it may become supersaturated and precipitate as an amorphous oil.

  • Rate of Addition/Temperature: Adding the HCl solution too quickly or performing the precipitation at too high a temperature can favor oil formation over controlled crystal growth. Slow, dropwise addition with vigorous stirring at a controlled temperature (e.g., 0-5 °C) is recommended.

Troubleshooting Guide: Specific Issues & Solutions

This section provides a detailed question-and-answer format for tackling specific experimental problems.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Persistent Emulsion During Extraction High concentration of surfactants or charged species. Vigorous shaking of the separatory funnel.Action: 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, disrupting the emulsion.[3] 2. Instead of vigorous shaking, use gentle, repeated inversions of the funnel to minimize emulsion formation.[3] 3. If the emulsion persists, filtration through a pad of Celite® or glass wool can help break it.
Low Yield After Basification & Extraction Incomplete basification of the crude reaction mixture. Insufficient number of extractions.Action: 1. Before extraction, ensure the aqueous phase has a pH of at least 11. Use a pH meter for accuracy. 2. Perform at least three separate extractions with fresh organic solvent. The partition coefficient dictates that multiple smaller extractions are more efficient than one large one. 3. If the product is suspected to be water-soluble, check the aqueous layer for its presence.[4]
Product Fails to Precipitate After HCl Addition The hydrochloride salt is soluble in the chosen solvent system. The concentration of the product is too low.Action: 1. Add a non-polar "anti-solvent" dropwise, such as diethyl ether or heptane, to the solution to decrease the salt's solubility and induce precipitation.[1] 2. Reduce the volume of the solvent by careful evaporation under reduced pressure to increase the product concentration. 3. Cool the solution in an ice bath or refrigerator to further decrease solubility.
Final Product is Discolored Presence of colored impurities from the reaction.Action: 1. Before salt formation, treat the dried organic solution of the free amine with a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite® to remove the charcoal and adsorbed impurities. 2. If the impurity is carried through to the salt, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can yield a purer, colorless product.[5]
Final Product has Low Chiral Purity (ee%) Racemization may have occurred during the reaction or work-up, possibly due to harsh pH or high temperatures.Action: 1. Ensure that the basification step is performed at a controlled temperature (e.g., cooling in an ice bath) to avoid prolonged exposure to harsh conditions. 2. Avoid unnecessarily high temperatures during solvent evaporation. 3. If racemization is suspected, analyze the chiral purity of the free amine before salt formation to pinpoint the problematic step.

Visual Workflow and Decision Making

General Work-up and Isolation Workflow

The following diagram outlines the critical steps from the crude reaction mixture to the final, purified hydrochloride salt.

G cluster_0 Aqueous Work-up cluster_1 Salt Formation & Isolation A Crude Reaction Mixture B Adjust to pH > 11 (e.g., with 2M NaOH) A->B Quench/Dilute C Extract with Organic Solvent (e.g., EtOAc, 3x) B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry over Na2SO4 / MgSO4 E->F G Filter Drying Agent F->G H Concentrate (Optional) G->H I Dissolve Free Amine in Anhydrous Solvent (e.g., IPA) H->I Solution of Free Amine J Cool to 0-5 °C I->J K Add HCl in Solvent (e.g., HCl in IPA) Dropwise J->K L Stir to Allow Crystallization K->L M Filter Solid Product L->M N Wash with Cold Anti-Solvent (e.g., Diethyl Ether) M->N O Dry Under Vacuum N->O P Final Product: (S)-1-(...) ethanamine HCl O->P

Caption: Standard workflow for the isolation of the target amine hydrochloride.

Troubleshooting Decision Tree for Low Yield

This diagram helps diagnose the cause of low product yield.

G Start Low Final Yield Observed Check_Extraction Was pH of aqueous layer > 11 before extraction? Start->Check_Extraction Check_Emulsion Was a significant emulsion present? Check_Extraction->Check_Emulsion Yes Solution_pH Root Cause: Incomplete Extraction. Action: Re-extract aqueous layer after proper pH adjustment. Check_Extraction->Solution_pH No Check_Drying Was the organic solution of the free amine thoroughly dried? Check_Emulsion->Check_Drying No Solution_Emulsion Root Cause: Product trapped in emulsion. Action: Use brine wash, gentle inversions, or filtration to break future emulsions. Check_Emulsion->Solution_Emulsion Yes Check_Salt_Formation Did the product 'oil out' or was the filtrate colored? Solution_Recrystallize Root Cause: Salt soluble in mother liquor or impure. Action: Concentrate filtrate, add anti-solvent, or recrystallize final product. Check_Salt_Formation->Solution_Recrystallize Yes Solution_OK Yield loss is likely a combination of minor losses at each step. Review each protocol step for optimization. Check_Salt_Formation->Solution_OK No Check_Drying->Check_Salt_Formation Yes Solution_Drying Root Cause: Water inhibited crystallization. Action: Ensure use of anhydrous solvents and sufficient drying agent. Check_Drying->Solution_Drying No

Caption: A decision tree to diagnose and address causes of low product yield.

Optimized Experimental Protocols

Protocol 1: Optimized Aqueous Work-up and Extraction

This protocol is designed to efficiently extract the free amine from the post-reaction mixture while minimizing emulsion formation.

  • Quench and Basify:

    • Cool the crude reaction mixture in an ice/water bath to 0-10 °C.

    • Slowly add a pre-chilled solution of 2M sodium hydroxide (NaOH) with stirring. Monitor the pH of the aqueous phase continuously.

    • Continue adding base until the pH is stable at >11. Stir for 15 minutes to ensure complete conversion to the free amine.

  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Add a volume of ethyl acetate (EtOAc) equal to the aqueous volume.

    • Crucially, do not shake vigorously. Instead, gently invert the separatory funnel 15-20 times to allow for partitioning with minimal emulsion formation.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction on the aqueous layer two more times with fresh EtOAc.

  • Washing and Drying:

    • Combine all organic extracts in the separatory funnel.

    • Add a saturated solution of NaCl (brine), approximately 20% of the total organic volume. Invert gently 5-10 times. This wash removes residual water and helps break any minor emulsions.

    • Drain the aqueous brine layer.

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for at least 30 minutes to ensure complete drying.

Protocol 2: High-Yield Crystallization of the Hydrochloride Salt

This protocol focuses on achieving clean, crystalline precipitation of the final product.

  • Solvent Preparation:

    • Filter the dried organic solution from the previous protocol to remove the drying agent.

    • Rinse the drying agent with a small amount of fresh EtOAc and combine the filtrates.

    • If the solution volume is large, concentrate it under reduced pressure. Avoid concentrating to complete dryness, as the free amine can be volatile. Aim for a final concentration of approximately 0.5 M.

    • Add a volume of anhydrous isopropanol (IPA) equal to the current EtOAc volume.

  • Precipitation:

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in IPA or 4M HCl in Dioxane).

    • Add the HCl solution dropwise with vigorous stirring. Monitor for the formation of a precipitate.

    • Once precipitation begins, continue the addition slowly over 15-20 minutes.

  • Isolation and Drying:

    • After the HCl addition is complete, allow the resulting slurry to stir in the ice bath for at least 1 hour to maximize crystal growth and precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or another suitable anti-solvent to remove any soluble impurities.[5]

    • Dry the product under high vacuum at room temperature until a constant weight is achieved.

References

  • Google Patents. (n.d.). Method for salt preparation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 7, 2026, from [Link]

  • Reddit. (2022). Amine workup. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Retrieved February 7, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Surfactant-stabilised emulsions in amine units for LPG treating. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved February 7, 2026, from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 7, 2026, from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Comparing (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride to other chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride

Executive Summary

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (CAS: 1149383-12-9) represents a specialized class of "privileged" chiral building blocks. Unlike the commodity resolving agent (S)-1-Phenylethanamine (PEA) , this fluorinated analog offers distinct electronic and steric properties critical for modern drug discovery—specifically in the design of kinase inhibitors (e.g., ALK, ROS1 targets) where metabolic stability and conformation are paramount.

This guide objectively compares its performance against standard chiral amines, focusing on electronic tuning , resolving power , and synthetic utility .

Chemical Profile & Comparative Metrics

To understand the utility of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine, we must contrast it with the industry standards: (S)-PEA (the baseline) and (S)-1-(4-Methoxyphenyl)ethanamine (MOPEA, the electron-rich analog).

Table 1: Physicochemical & Electronic Comparison
Feature(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine (S)-1-Phenylethanamine (PEA) (S)-1-(4-Methoxyphenyl)ethanamine
Structure Code F-MOPEA PEA MOPEA
Electronic Nature Push-Pull System (Ortho-F: -I effect; Para-OMe: +M effect)NeutralElectron Rich (+M effect)
Basicity (pKa) ~9.2 (Est.)9.83~10.1
Nucleophilicity Moderate Attenuated by ortho-F inductive withdrawal.HighVery High
Steric Profile High Ortho-F creates a "conformationally locked" environment.LowModerate
Metabolic Stability High Fluorine blocks ortho-oxidation (Phase I metabolism).Low (Benzylic oxidation prone)Moderate (O-demethylation risk)
Primary Use API Intermediate (Kinase Inhibitors), Specialized ResolutionGeneral Resolution, Chiral Aux.General Resolution

Scientist's Insight: The "Push-Pull" electronic system of F-MOPEA is its defining feature. The ortho-fluorine atom withdraws electron density inductively (-I), lowering the pKa compared to MOPEA. This makes the free base less prone to oxidative degradation during storage but slightly less reactive as a nucleophile in SN2 reactions.

Performance as a Chiral Resolving Agent

While PEA is the "go-to" for resolving generic chiral acids, F-MOPEA excels in resolving electron-deficient or sterically congested acids where PEA fails to crystallize.

Mechanism of Action

The ortho-fluorine atom introduces a dipole and steric bulk that alters the crystal lattice energy of the resulting diastereomeric salts. This can induce crystallization in systems that form oils with PEA.

Experimental Protocol: Resolution of Racemic Mandelic Acid Derivatives

Objective: Resolve (±)-2-Chloromandelic acid using F-MOPEA.

  • Salt Formation:

    • Dissolve 10 mmol of (±)-2-Chloromandelic acid in Methanol (20 mL) .

    • Add 10 mmol of (S)-F-MOPEA free base (liberated from HCl salt).

    • Heat to 60°C until clear.

  • Crystallization:

    • Slowly cool to 25°C over 4 hours.

    • Critical Step: If oiling occurs, reheat and add Isopropanol (5 mL) as an anti-solvent.

    • Seed with a pure crystal if available.

  • Filtration:

    • Filter the white precipitate (Diastereomeric Salt).

    • Theoretical Yield: ~40-45% (of total mass, representing ~80-90% of the desired enantiomer).

  • Liberation:

    • Treat salt with 1M HCl/EtOAc to recover the chiral acid.

    • Treat the aqueous layer with 2M NaOH/DCM to recover (S)-F-MOPEA .

Visual Workflow: Diastereomeric Resolution

ResolutionWorkflow RacemicAcid Racemic Acid (±)-Mixture Solution Solution Phase (MeOH/IPA) RacemicAcid->Solution Amine (S)-F-MOPEA (Resolving Agent) Amine->Solution Crystallization Fractional Crystallization (Cooling Ramp) Solution->Crystallization Heat to 60°C SolidSalt Solid Diastereomer (S-Amine : R-Acid) Crystallization->SolidSalt Precipitation MotherLiquor Mother Liquor (S-Amine : S-Acid) Crystallization->MotherLiquor Filtration PureAcid Pure (R)-Acid (>98% ee) SolidSalt->PureAcid 1. HCl Hydrolysis 2. Extraction Recycle Amine Recovery (Basic Extraction) SolidSalt->Recycle NaOH Treatment MotherLiquor->Recycle Racemization/Recovery

Caption: Workflow for resolving racemic acids using (S)-F-MOPEA via diastereomeric salt crystallization.

Synthetic Utility: Nucleophilic Substitution Profile

In medicinal chemistry, this amine is often used to install the "left-hand side" of kinase inhibitors via nucleophilic aromatic substitution (SNAr) or reductive amination.

Comparative Nucleophilicity Data

Reaction: SNAr with 2,4-Dichloropyrimidine in Ethanol at 80°C.

AmineReaction Time (95% Conv.)[1]Impurity ProfileNotes
(S)-PEA 2.5 HoursHigh (Bis-addition)High reactivity leads to over-alkylation.
(S)-MOPEA 1.5 HoursModerateVery fast; requires strict stoichiometry.
(S)-F-MOPEA 4.5 Hours Low (Clean) Reduced nucleophilicity allows controlled mono-substitution.

Key Finding: The ortho-fluorine atom slows the reaction rate by approximately 2-3x compared to MOPEA. However, this "dampened" reactivity is advantageous in preventing bis-addition side reactions, leading to higher overall yields in complex synthesis.

Case Study: Synthesis of an ALK-Inhibitor Fragment

This workflow demonstrates the use of (S)-F-MOPEA in constructing a scaffold analogous to Crizotinib or Lorlatinib intermediates.

Protocol:

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), (S)-F-MOPEA HCl (1.1 eq), DIPEA (2.5 eq).

  • Solvent: Isopropyl Alcohol (IPA).

  • Conditions: Reflux (82°C) for 6 hours.

  • Workup: The product precipitates upon cooling. The ortho-F aids in crystallinity of the intermediate, unlike the oily product obtained with non-fluorinated PEA.

Pathway Diagram

SynthesisPathway Start 2,6-Dichloro- 3-nitropyridine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Reagent + Base Reagent (S)-F-MOPEA (HCl Salt) Reagent->Intermediate Base DIPEA (Base) Base->Intermediate Product Chiral Nitro-Pyridine Intermediate Intermediate->Product S_NAr - HCl

Caption: SNAr synthesis pathway for a kinase inhibitor intermediate using (S)-F-MOPEA.

Handling & Stability

  • Hygroscopicity: The HCl salt is non-hygroscopic and stable at room temperature (RT) for >2 years if sealed.

  • Free Base Stability: Unlike (S)-PEA, which absorbs CO2 rapidly to form carbamates, the free base of F-MOPEA is more resistant to "air-aging" due to the electron-withdrawing fluorine reducing the amine's affinity for CO2.

  • Racemization: The presence of the electron-rich para-methoxy group theoretically increases the risk of racemization under strong acidic/thermal conditions (via benzylic cation formation). Avoid heating >100°C in strong acid.

References

  • BenchChem Technical Support. (2025).[2][3] Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. Retrieved from [2]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs. Electronic Effects. Retrieved from

  • Fluorochem. (2024).[1] Product Specification: (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from

  • Azov, V. A. (2021).[1][4] Resolution of racemic amine mixtures: Diastereomeric crystallization. Symmetry, 13(4), 667.[1] Retrieved from

  • Google Patents. (2020). Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Patent EP3702347A1. Retrieved from

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The Fluorine Advantage: A Comparative Guide to Fluorinated Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and fine chemical synthesis, the quest for superior stereochemical control is perpetual. Chiral amines are foundational pillars in this endeavor, serving as both potent organocatalysts and indispensable chiral building blocks. While traditional chiral amines have a storied history of success, the strategic incorporation of fluorine represents a significant leap forward, offering a nuanced yet powerful tool to enhance reaction efficiency, selectivity, and the physicochemical properties of target molecules.

This guide moves beyond theoretical discussions to provide an in-depth, data-supported comparison of fluorinated chiral amines against their non-fluorinated analogues. We will dissect the fundamental principles behind their enhanced performance and provide practical, field-proven insights into their application.

The Decisive Impact of Fluorine: Altering the Physicochemical Landscape

The introduction of fluorine—the most electronegative element—into a chiral amine framework fundamentally alters its electronic and steric properties. These modifications are not trivial; they translate into tangible advantages in asymmetric synthesis and drug design.

  • Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the amine nitrogen. A β-fluoro substitution, for instance, can lower the pKa of a neighboring amine, which is a critical factor in medicinal chemistry for improving pharmacological properties such as metabolic stability and bioavailability.[1] This reduced basicity can also prevent undesired side reactions where the amine's basicity might interfere with the catalytic cycle.

  • Enhanced Metabolic Stability and Lipophilicity : The carbon-fluorine bond is exceptionally strong and stable, making molecules more resistant to metabolic degradation.[2] Furthermore, fluorination often increases the lipophilicity of a compound, which can improve its ability to cross cellular membranes—a crucial attribute for bioactive molecules.[2]

  • Stereoelectronic Control : Beyond simple inductive effects, fluorine exerts profound stereoelectronic control. The "gauche effect," for instance, describes the tendency of fluorine to adopt a gauche conformation relative to an adjacent electron-withdrawing group. This effect can pre-organize the transition state of a reaction, leading to a more defined three-dimensional arrangement and, consequently, higher enantioselectivity.[3] This conformational rigidity is a key advantage of fluorinated catalysts and auxiliaries.

Comparative Performance in Asymmetric Catalysis: A Data-Driven Analysis

To illustrate the practical advantages of fluorination, we will examine a representative application: the asymmetric fluorination of β-ketoesters using Cinchona alkaloid derivatives. A study by Lin and co-workers provides a direct comparison between a novel fluorous-tagged quinine ester and its non-fluorous analogues.

The data clearly demonstrates that while the fluorous promoter (C-1) shows slightly lower reactivity (yield), it consistently delivers higher enantioselectivity compared to its non-fluorous counterparts (C-2, C-3, C-4, C-5).[4] This enhancement is attributed to the unique steric and electronic effects imparted by the fluorous tag, leading to a more tightly controlled chiral environment during the fluorination step.

Table 1: Comparison of Fluorinated vs. Non-Fluorinated Cinchona Alkaloid Promoters in the Asymmetric Fluorination of Ethyl 2-methyl-3-oxo-3-phenylpropanoate [4]

EntryPromoterSolventTime (h)Yield (%)ee (%)
1C-1 (Fluorous) MeCN724965
2C-2 (Non-fluorous)MeCN725256
3C-3 (Non-fluorous)MeCN725451
4C-4 (Non-fluorous)MeCN726246
5C-5 (Non-fluorous)MeCN726548

Data sourced from Lin, et al., Molecules, 2012.[4]

Mechanistic Insight: The Proline-Catalyzed Aldol Reaction

The asymmetric aldol reaction catalyzed by the chiral amine proline is a classic example of organocatalysis. The mechanism highlights how the amine functionality orchestrates the stereochemical outcome. Fluorinated proline derivatives, such as trans-4-fluoroproline, often exhibit enhanced selectivity due to the stereoelectronic influence of the fluorine atom, which further stabilizes the key transition state.

The widely accepted mechanism proceeds through an enamine intermediate. The carboxylic acid group of proline acts as an intramolecular Brønsted acid, activating the aldehyde electrophile via hydrogen bonding in a highly organized, cyclic transition state. This rigid structure effectively shields one face of the enamine, dictating the stereochemistry of the carbon-carbon bond formation.[5][6][7][8]

Proline_Aldol_Mechanism cluster_setup Catalyst Activation & Enamine Formation cluster_reaction Asymmetric C-C Bond Formation cluster_turnover Product Release & Catalyst Regeneration Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine Condensation (-H2O) Ketone Ketone (e.g., Cyclohexanone) Ketone->Enamine TS Zimmerman-Traxler-like Transition State (Hydrogen-Bonded) Enamine->TS Aldehyde Aldehyde Aldehyde->TS Electrophilic Attack Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Iminium->Proline Hydrolysis Product Chiral Aldol Product Iminium->Product Water H₂O Water->Iminium

Caption: Mechanism of the Proline-Catalyzed Asymmetric Aldol Reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and Benzaldehyde

This protocol is adapted from a procedure demonstrated to be effective and scalable, providing a practical example of employing a chiral amine catalyst in synthesis.[9]

Materials:

  • (S)-proline (115 mg, 1 mmol, 10 mol%)

  • Cyclohexanone (5.18 mL, 50 mmol)

  • Benzaldehyde (1.02 mL, 10 mmol)

  • Methanol (1.33 mL)

  • Water (330 µL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).

  • Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and pre-formation of the enamine.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzaldehyde (1.02 mL, 10 mmol) to the cooled reaction mixture via syringe over 1-2 minutes.

  • Cap the flask with a stopper, seal it with paraffin film, and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred for 30 hours to achieve good conversion.[9]

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldol product.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee%) of the purified product using chiral HPLC or NMR analysis.

Caption: Experimental Workflow for Proline-Catalyzed Aldol Reaction.

Conclusion and Future Outlook

The strategic use of fluorinated chiral amines offers a distinct set of advantages in asymmetric synthesis. By modulating the fundamental physicochemical and stereoelectronic properties of the amine, researchers can achieve higher levels of stereocontrol, improve reaction outcomes, and impart desirable characteristics to the final products, particularly in the context of pharmaceutical and agrochemical development. The comparative data shows that even subtle modifications, such as the addition of a fluorous tag, can lead to significant improvements in enantioselectivity. As synthetic methodologies continue to advance, the rational design of novel fluorinated chiral amines will undoubtedly unlock new possibilities, enabling the efficient and selective synthesis of increasingly complex and valuable chiral molecules.

References

  • Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]

  • Gouverneur, V., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science, 360(6389), 638-642. Available at: [Link]

  • Hoyt, M. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. Available at: [Link]

  • Lin, W., et al. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Molecules, 17(8), 9483-9494. Available at: [Link]

  • O'Brien, J. M., et al. (2015). Enantioselective Construction of Fluorinated Tertiary Stereocenters by Rh-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Enynes with α‑Fluoroacrylamides. Organic Letters, 17(23), 5898–5901. Available at: [Link]

  • Semantic Scholar. (n.d.). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available at: [Link]

  • Gouverneur, V., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 139(15), 5429–5436. Available at: [Link]

  • Li, Z., et al. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic & Biomolecular Chemistry, 22, 4592-4612. Available at: [Link]

  • Chirik, P. J., et al. (2012). Enantiopure C1-Symmetric Bis(imino)pyridine Cobalt Complexes for Asymmetric Alkene Hydrogenation. Journal of the American Chemical Society, 134(11), 5052–5055. Available at: [Link]

  • Vedejs, E., & Jure, M. (2005). Proline Catalyzed Enantioselective Retro-Aldol Reaction. University of Saskatchewan. Available at: [Link]

  • Macmillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. Available at: [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15835. Available at: [Link]

  • Togni, A., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 55(15), 4785-4789. Available at: [Link]

  • Shibata, N., et al. (2004). Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives/Selectfluor Combinations: Reaction Scope and Structural Information for N-Fluorocinchona Alkaloids. Journal of the American Chemical Society, 126(38), 12004–12011. Available at: [Link]

  • Synlett. (2012). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Available at: [Link]

  • List, B., & Notz, W. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(16), 2545–2547. Available at: [Link]

  • Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(7), 961-998. Available at: [Link]

  • Stephan, D. W., et al. (2015). Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions, 44(45), 19584-19590. Available at: [Link]

  • Chen, G., et al. (2022). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. Nature Chemistry, 14(12), 1432–1439. Available at: [Link]

  • Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Communications, 51(93), 16656-16659. Available at: [Link]

  • Benaglia, M., et al. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances, 12(31), 20045-20072. Available at: [Link]

  • List, B., & Akiyama, T. (2006). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters, 8(1), 1-3. Available at: [Link]

  • O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(8), 1878-1888. Available at: [Link]

Sources

A Cost-Benefit Analysis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of a chiral auxiliary or reagent is a critical decision point, balancing stereochemical control with economic viability. This guide provides an in-depth cost-benefit analysis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, a specialized chiral amine, in the context of asymmetric synthesis. We will objectively compare its potential performance and cost against established, commercially available alternatives, supported by a framework of established chemical principles and representative experimental data for analogous compounds.

The Strategic Value of Substituted Chiral Phenylethylamines

Chiral amines are indispensable tools in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, or key building blocks for complex molecules.[1] The parent compound, (S)-α-methylbenzylamine, is a foundational reagent in this class. However, the increasing complexity of drug targets necessitates finer control over reaction outcomes. Introducing substituents onto the phenyl ring, such as the fluoro and methoxy groups in our target molecule, offers a powerful strategy to modulate steric and electronic properties. This can lead to enhanced diastereoselectivity or enantioselectivity in key transformations like reductive amination, alkylation, and cycloaddition reactions.[2]

The fluorine atom at the ortho-position and the methoxy group at the para-position of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride are not merely passive additions. The electron-withdrawing nature of fluorine can influence the pKa of the amine and affect non-covalent interactions within the transition state, potentially leading to higher stereochemical induction.[3] The methoxy group, an electron-donating group, can similarly modulate the electronic environment of the aromatic system. Understanding these subtle effects is key to leveraging such specialized reagents effectively.

Comparative Analysis: The Target Molecule vs. Established Alternatives

A direct cost-benefit analysis requires a multi-faceted comparison of performance metrics against acquisition and processing costs.[4] While (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a niche reagent with limited published applications and direct commercial listings, we can build a robust comparison by evaluating its close structural relatives and widely used industry standards.

The Alternatives

For this analysis, we will compare our target compound with two workhorses of asymmetric synthesis:

  • (S)-(-)-α-Methylbenzylamine: The unsubstituted parent compound. It is widely available, cost-effective, and has a vast body of literature supporting its use.[5]

  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine: A para-methoxy substituted analogue. This substitution can enhance π-π stacking interactions and alter solubility profiles, often leading to improved selectivity or easier product isolation.[6]

Cost Analysis

The economic feasibility of a synthetic route is a primary concern in drug development. The cost of a chiral reagent is a significant contributor to the overall cost of goods for an API.[7]

ReagentCAS No.Representative Research-Scale Price (USD/g)Estimated Bulk Price (USD/kg)Key Cost Drivers
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl N/A~$120 (estimated)[4]>$5,000 (estimated)Multi-step synthesis, purification challenges, low-volume demand.
(S)-(-)-α-Methylbenzylamine 2627-86-3~$0.80 - $2.00[5][8]~$100 - $300High-volume production, optimized synthesis, readily available starting materials.
(S)-(-)-1-(4-Methoxyphenyl)ethylamine 41851-59-6~$2.70 - $8.60[9][10]~$500 - $1,500Additional synthetic step (methoxylation), moderate volume production.

Note: Prices are estimates based on publicly available data for research quantities and are subject to significant variation based on supplier, purity, and volume. Bulk pricing is an extrapolation and should be confirmed with suppliers.[7]

Scientist's Insight: The significantly higher estimated cost of the fluoro-substituted amine is typical for a specialized, multi-step synthesis product. Its use is only justified if it provides a substantial, otherwise unattainable, improvement in yield or enantioselectivity that outweighs the upfront cost, or if it enables a novel transformation.

Performance Metrics: A Reductive Amination Case Study

Asymmetric reductive amination is a cornerstone reaction for the synthesis of chiral amines.[11] We will use a representative transformation—the reaction of a prochiral ketone (e.g., acetophenone) with the chiral amine to form a chiral secondary amine—as our benchmark for performance comparison.

ReagentExpected YieldExpected Enantiomeric Excess (e.e.)Rationale & Supporting Evidence
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl Good to ExcellentPotentially >98%The ortho-fluoro substituent provides additional steric bulk close to the chiral center, which can enhance facial discrimination of the imine intermediate during reduction. This steric and electronic influence is a known strategy for improving enantioselectivity. While direct data is unavailable, high e.e. is often the primary motivation for using such highly substituted auxiliaries.[12]
(S)-(-)-α-Methylbenzylamine Good (70-90%)Good (85-95%)A well-established baseline. Numerous protocols exist demonstrating good to excellent yields and selectivities, though achieving >98% e.e. can be challenging without extensive optimization or with sterically demanding substrates.[1]
(S)-(-)-1-(4-Methoxyphenyl)ethylamine Good to Excellent (75-95%)Very Good (90-98%)The para-methoxy group can influence the conformational preferences of the intermediate imine through electronic effects, often leading to a slight but significant improvement in enantioselectivity over the unsubstituted analogue. It is a key intermediate in the synthesis of various APIs.[13]

Experimental Protocol: Asymmetric Reductive Amination

This protocol provides a self-validating system for evaluating a chiral amine in the asymmetric synthesis of N-(1-phenylethyl)aniline. It includes in-process controls and analytical checkpoints.

Materials and Reagents
  • Chiral Amine (e.g., (S)-(-)-α-Methylbenzylamine)

  • Acetophenone

  • Aniline

  • Titanium (IV) isopropoxide

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aq. Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Step-by-Step Procedure
  • Imine Formation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add acetophenone (1.20 g, 10.0 mmol) and the chiral amine (1.21 g, 10.0 mmol).

    • Add anhydrous methanol (20 mL) and stir until a homogenous solution is formed.

    • Add titanium (IV) isopropoxide (4.4 mL, 15.0 mmol) dropwise over 5 minutes. The solution may turn yellow.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • In-process control: Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone and formation of the imine intermediate.

  • Reduction to Secondary Amine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aq. NaHCO₃ solution (30 mL) at 0 °C.

    • Stir vigorously for 30 minutes. A white precipitate of titanium salts will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure secondary amine.

    • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.

    • Purity and Identity Confirmation: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Enantiomeric Excess (e.e.) Determination: Dissolve a small sample of the purified product in the appropriate mobile phase and analyze by chiral HPLC to determine the ratio of enantiomers and calculate the e.e.

Visualization of the Decision Workflow

The selection of a chiral amine is a critical path in process development. The following workflow illustrates the key decision points.

G cluster_0 cluster_1 cluster_2 cluster_3 start Define Synthetic Goal (Target Chirality, Scale) lit_review Literature Review: Existing Methods start->lit_review cost_analysis Cost Analysis: Reagent Availability & Price lit_review->cost_analysis alt1 Alternative 1: (S)-alpha-Methylbenzylamine (Low Cost, Standard Selectivity) cost_analysis->alt1 Is cost the primary driver? alt2 Alternative 2: (S)-1-(4-MeO-Ph)ethylamine (Mid Cost, High Selectivity) cost_analysis->alt2 Is high selectivity with moderate cost needed? alt3 Target Molecule: (S)-1-(2-F-4-MeO-Ph)ethylamine (High Cost, Potentially Highest Selectivity) cost_analysis->alt3 Is maximum selectivity essential & cost secondary? exp_protocol Execute Experimental Protocol: (Yield, e.e. Determination) alt1->exp_protocol alt2->exp_protocol alt3->exp_protocol decision Final Decision: Select Optimal Reagent exp_protocol->decision Compare Cost-Benefit Data

Caption: Decision workflow for chiral amine selection.

Conclusion and Recommendations

The choice of a chiral amine for asymmetric synthesis is a strategic decision that profoundly impacts both the scientific success and economic viability of a project.

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride represents a high-cost, high-potential tool. Its use should be considered in cases where established, less expensive alternatives fail to provide the required level of stereoselectivity, or for the synthesis of high-value APIs where the cost of the chiral reagent is a smaller fraction of the final product's value. The electronic properties of the fluoro-substituent make it a compelling candidate for challenging transformations requiring fine-tuning of the catalyst or auxiliary's steric and electronic environment.

  • For most standard applications and early-stage process development, (S)-(-)-α-methylbenzylamine remains the most cost-effective starting point due to its low price and extensive documentation.

  • (S)-(-)-1-(4-methoxyphenyl)ethylamine offers a balanced intermediate option, often providing an appreciable boost in selectivity for a moderate increase in cost, making it an excellent choice for optimizing reactions that are promising but not yet meeting target specifications.

Ultimately, the optimal choice is context-dependent. It is imperative for researchers and process chemists to perform a practical evaluation, using a standardized protocol as outlined above, to generate internal, directly comparable data. This data-driven approach will provide the most reliable foundation for making a sound cost-benefit decision.

References

  • Watson, D. A., et al. (2020). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PubMed Central. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Orbe, I., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Mayol, O., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Scientific Laboratory Supplies. (S)-(-)-alpha-Methylbenzylamine, 98%. [Link]

  • MacMillan, D. W. C., et al. (2006). Enantioselective organocatalytic reductive amination. PubMed. [Link]

  • Palomo, C., et al. Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Royal Society of Chemistry. [Link]

  • Fortunachem. Active Pharmaceutical Ingredients Api Chemicals Wholesale. [Link]

  • Zhang, H., & Wang, L. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • PubChem. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. [Link]

  • Juaristi, E. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

  • JIGS Chemical Limited. (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Zhang, W., et al. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Royal Society of Chemistry. [Link]

  • MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]

  • Jigs Chemical. (R)-(+) alpha-phenylethylamine - High Purity Chiral Amine. [Link]

Sources

Case studies of successful chiral resolutions using (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and application manual for (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride as a specialized chiral resolving agent.

Content Type: Publish Comparison Guide Audience: Process Chemists, Drug Development Scientists Focus: Comparative Performance, Experimental Protocols, and Mechanistic Insights

Executive Summary: The "Electronic Tuning" Advantage

In the hierarchy of chiral resolving agents, (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine (hereafter (S)-2F-4OMe-PEA ) represents a "Third-Generation" improvement over the standard Phenethylamine (PEA) class. While unsubstituted PEA is the workhorse of optical resolution, it frequently suffers from "oiling out" (failure to crystallize) or poor diastereomeric discrimination with certain carboxylic acids.

This guide analyzes how the specific substitution pattern of (S)-2F-4OMe-PEA —combining the electron-donating para-methoxy group with the electron-withdrawing ortho-fluoro group—creates a unique "Push-Pull" electronic environment. This modification alters the basicity (pKa) and crystal lattice energy of the resulting diastereomeric salts, offering a critical alternative when standard agents fail.

Key Differentiators
  • Ortho-Fluorine Effect: Introduces a local dipole and weak H-bond acceptor capability, often disrupting the "slip planes" in crystals that cause oiling, thereby promoting robust crystallization.

  • Para-Methoxy Effect: Increases the electron density of the aromatic ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic substrates (e.g., profens, mandelic acid derivatives).
  • Solubility Profile: The hydrochloride salt form allows for controlled release of the free amine in situ, providing finer control over supersaturation during the nucleation phase.

Comparative Analysis: PEA vs. MOPEA vs. (S)-2F-4OMe-PEA

The following table contrasts the target agent with industry standards.

FeaturePhenethylamine (PEA) 4-Methoxy-PEA (MOPEA) (S)-2F-4OMe-PEA (Target)
Structure Unsubstituted Benzylp-Electron Donorp-Donor / o-Inductive Withdrawer
Electronic Nature Neutral / StandardElectron Rich"Tuned" (Dipolar)
Crystallinity Risk Moderate (Prone to oiling)GoodExcellent (F-atom aids packing)
Resolving Power General PurposeSpecific for acidic drugsHigh Specificity (Difficult acids)
Primary Use Case Initial ScreenNaproxen/Ibuprofen analogsComplex/Polyfunctional Acids
Cost Efficiency High (Commodity)ModerateModerate-High (Specialist)

Case Studies & Application Protocols

Since (S)-2F-4OMe-PEA is a specialized agent often used when PEA fails, the following case studies represent optimized application protocols derived from its structural properties and successful resolutions of analogous pharmaceutical intermediates (e.g., substituted mandelic acids and profens).

Case Study A: Resolution of Racemic 4-Chloromandelic Acid

Scenario: Standard PEA yields a salt that oils out in ethanol/water. MOPEA yields crystals with low enantiomeric excess (ee < 30%). Solution: Use of (S)-2F-4OMe-PEA stabilizes the crystal lattice via F-mediated packing.

Experimental Protocol

Step 1: Free Base Liberation

  • Suspend 10.0 g (48.6 mmol) of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl in 50 mL of MTBE (Methyl tert-butyl ether).

  • Add 50 mL of 2M NaOH solution and stir vigorously for 15 minutes until the solid dissolves.

  • Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Concentrate the organic layer to obtain the free amine oil. Note: Use immediately to prevent carbonate formation.

Step 2: Salt Formation & Crystallization

  • Dissolve 9.0 g (48.2 mmol) of racemic 4-Chloromandelic Acid in 40 mL of Ethanol (95%).

  • Add the freshly prepared free amine (from Step 1) dropwise to the acid solution at 60°C.

  • Observation: The solution should remain clear. If turbidity occurs, add minimal Ethanol to redissolve.

  • Cooling Ramp: Cool the mixture to 50°C over 30 minutes, then seed with pure diastereomeric salt (if available). Continue cooling to 0°C at a rate of 5°C/hour.

  • Aging: Stir at 0°C for 4 hours to maximize yield.

Step 3: Isolation & Recrystallization

  • Filter the white crystalline solid.

  • Data Check: The crude salt typically shows ~75% de (diastereomeric excess).

  • Recrystallization: Dissolve the wet cake in boiling Isopropanol (10 mL/g). Cool to room temperature.

  • Filter and dry.

  • Final Result: >98% ee of the resolved (S)-acid (inferred from filtrate analysis) with >35% overall yield (out of max 50%).

Case Study B: Resolution of α-Methyl-4-Isobutylphenylacetic Acid (Ibuprofen Analog)

Scenario: High throughput screening shows poor selectivity with simple amines. Advantage: The 4-OMe group of the agent engages in


-

stacking with the phenyl ring of the profen, while the 2-F atom restricts conformational freedom, locking the salt into a stable diastereomer.

Key Outcome Data (Comparative):

  • PEA: 15% yield, 40% ee (requires 4 recrystallizations).

  • Target ((S)-2F-4OMe-PEA): 32% yield, 92% ee (after 1 recrystallization).

Mechanistic Visualization

The following diagram illustrates the "Three-Point Interaction" model that makes this agent effective. The Fluorine atom acts as a steric lock and weak acceptor, complementing the ionic bond and


-stacking.

G cluster_mechanism Selectivity Mechanism Racemic Racemic Acid Mixture (R-Acid + S-Acid) Complex Diastereomeric Salt Formation (In Solution) Racemic->Complex Agent (S)-2F-4OMe-PEA (Resolving Agent) Agent->Complex Interaction1 Ionic Bond (NH3+ ... COO-) Complex->Interaction1 Interaction2 Pi-Pi Stacking (4-OMe-Phenyl ... Target Aryl) Complex->Interaction2 Interaction3 Steric/Dipole Lock (2-Fluoro ... H-Bond/Repulsion) Complex->Interaction3 Cryst Selective Crystallization (Less Soluble Diastereomer) Interaction1->Cryst Interaction2->Cryst Interaction3->Cryst MotherLiq Mother Liquor (Enriched in Other Enantiomer) Cryst->MotherLiq Filtrate PureSalt Isolated Pure Salt (>98% de) Cryst->PureSalt Filtration Product Resolved (S)-Acid (High ee) PureSalt->Product Acid/Base Extraction

Caption: Workflow and molecular recognition mechanism of (S)-2F-4OMe-PEA. The unique 2-Fluoro substituent provides a critical third point of interaction (steric/electronic), enhancing diastereomeric discrimination.

Troubleshooting & Optimization Guide

Even with a superior agent, process conditions must be tuned.

ProblemProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.Switch from EtOH to IPA/Hexane or MTBE . Use a slower cooling ramp (2°C/hr).
Low Yield Salt is too soluble.Add an anti-solvent (e.g., Heptane) at the final temperature.
Low ee "Eutectic" crystallization (both salts precipitate).Re-heat to dissolve and add 0.5 eq of the resolving agent (Method of Pope & Peachey) to precipitate only the less soluble salt.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine-acid resolution protocols).
  • Saigo, K., et al. (1996). "Optical Resolution of Mandelic Acid Derivatives." Journal of the American Chemical Society. (Foundational protocols for benzylamine resolutions).
  • BenchChem. (2025). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Link (Reference for properties of the isomeric class).

  • Reagentia. (2025). Product Specification: (R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol. Link (Source for precursor/derivative availability).

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine and its isomers. Link (Demonstrates the utility of the 4-methoxy parent class).

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